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  • Product: 10-Deacetyltaxayunnanine A
  • CAS: 154677-95-9

Core Science & Biosynthesis

Foundational

The Discovery and Technical Profiling of 10-Deacetyltaxayunnanine A

A Comprehensive Whitepaper on its Isolation, Structural Biology, and Pharmacological Significance Executive Summary The taxane diterpenoids represent one of the most structurally complex and pharmacologically significant...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Whitepaper on its Isolation, Structural Biology, and Pharmacological Significance

Executive Summary

The taxane diterpenoids represent one of the most structurally complex and pharmacologically significant classes of plant-derived natural products. While paclitaxel (Taxol) dominates clinical oncology, the exploration of minor taxoids is critical for understanding biosynthetic pathways and structure-activity relationships (SAR). 10-Deacetyltaxayunnanine A (also widely known in literature as 10-Deacetyltaxol C ) is a rare, naturally occurring paclitaxel analog. This technical guide provides an in-depth analysis of its discovery, structural properties, antimitotic mechanisms, and the specialized chromatographic workflows required for its isolation.

Historical Discovery and Taxonomic Distribution

The discovery of 10-Deacetyltaxayunnanine A highlights the chemical diversity inherent in the Taxus genus. The compound was initially isolated from the bark of the Yunnan yew (Taxus yunnanensis), which inspired the "taxayunnanine A" nomenclature.

Subsequent phytochemical profiling has identified this compound across a broader taxonomic spectrum, including the European yew (Taxus baccata), the Japanese yew (Taxus cuspidata), and the Himalayan yew (Taxus wallichiana) [3]. Remarkably, high-throughput antimitotic screening by the National Cancer Institute (NCI) also identified 10-Deacetyltaxayunnanine A in the stem bark of the non-Taxus Indonesian tree Ilex macrophylla [1], suggesting a fascinating case of convergent evolution in secondary metabolite biosynthesis.

The dual nomenclature of this compound—10-Deacetyltaxayunnanine A and 10-Deacetyltaxol C—stems from its structural relationship to paclitaxel. It lacks the C-10 acetate group (hence "10-deacetyl") and features an aliphatic N-hexanoyl group on the C-13 side chain instead of the N-benzoyl group found in paclitaxel (the defining feature of "Taxol C" analogs).

Chemical Structure and Physicochemical Properties

The pharmacological behavior of taxoids is heavily dictated by their functional group substitutions. 10-Deacetyltaxayunnanine A is built upon a 10-deacetylbaccatin III (10-DAB III) core. The critical structural divergence from paclitaxel occurs at two positions:

  • C-10 Position: A free hydroxyl group (-OH) replaces the acetyl group (-OAc).

  • C-13 Side Chain: The 3-phenylisoserine side chain is N-acylated with a flexible hexanoyl chain rather than a rigid benzoyl group.

These modifications significantly alter the molecule's lipophilicity, hydrogen-bonding capacity, and entropic penalty upon target binding.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Properties of 10-Deacetyltaxayunnanine A

PropertyValue
Chemical Name 10-Deacetyltaxayunnanine A (10-Deacetyltaxol C)
CAS Registry Number 154677-95-9
Molecular Formula C44H55NO13
Molecular Weight 805.9 g/mol
Core Skeleton 6/8/6-membered taxane ring (10-DAB III core)
C-13 Side Chain N-hexanoyl-3-phenylisoserine
Antimitotic IC50 ~0.3 µM (Cell-based assay)

Mechanism of Action and Structure-Activity Relationship (SAR)

Like its more famous counterpart, 10-Deacetyltaxayunnanine A is an antimitotic agent that targets the α/β-tubulin heterodimer. It binds to the inner surface of the microtubule, suppressing microtubule dynamics, which prevents the disassembly required for chromosomal segregation during mitosis. This leads to G2/M phase cell cycle arrest and subsequent apoptosis [1].

Causality in SAR: While the mechanism is identical to paclitaxel, the binding affinity is drastically different. In cell-based assays, 10-Deacetyltaxayunnanine A exhibits an IC50 of approximately 0.3 µM, compared to paclitaxel's 1.5 nM [1]. This ~200-fold reduction in potency is a direct consequence of its structural variations:

  • The C-10 acetate in paclitaxel interacts favorably with the M-loop of β-tubulin. Its absence in 10-Deacetyltaxayunnanine A weakens this anchoring effect.

  • The N-benzoyl group of paclitaxel fits perfectly into a specific hydrophobic cleft within the taxane-binding pocket. Replacing this rigid aromatic ring with a flexible aliphatic hexanoyl chain increases the entropic penalty upon binding, further reducing overall affinity.

MOA Compound 10-Deacetyltaxayunnanine A (Ligand) Binding Binding to Inner Surface of Microtubule Compound->Binding Tubulin α/β-Tubulin Heterodimers (Target) Tubulin->Binding Stabilization Suppression of Microtubule Dynamics Binding->Stabilization Arrest Mitotic Arrest (G2/M Phase) Stabilization->Arrest Apoptosis Cellular Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of action for 10-Deacetyltaxayunnanine A in microtubule stabilization.

Experimental Workflow: Isolation and Purification Protocol

The isolation of minor taxoids from the highly complex matrix of Taxus bark is notoriously difficult. Traditional solid-phase chromatography often results in the irreversible adsorption or degradation of low-abundance compounds. To ensure a self-validating and high-yield extraction, modern protocols utilize an ELISA-guided High-Speed Countercurrent Chromatography (HSCCC) approach [2].

Step-by-Step Methodology
  • Biomass Extraction: Air-dried and pulverized Taxus bark is extracted exhaustively with methanol at room temperature. The crude extract is concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The methanolic extract is suspended in water and partitioned sequentially with hexane (to remove non-polar lipids) and dichloromethane (CH2Cl2). The CH2Cl2 fraction retains the taxane diterpenoids.

  • Initial Silica Gel Fractionation: The CH2Cl2 extract is loaded onto a silica gel column and eluted with a step gradient of CHCl3-MeOH.

  • ELISA-Guided Fractionation (Self-Validation Step): Because blind fractionation is inefficient, aliquots of the eluted fractions are subjected to an Enzyme-Linked Immunosorbent Assay (ELISA) utilizing specific anti-10-deacetylbaccatin III antibodies. Causality: This creates a self-validating feedback loop; only fractions exhibiting high cross-reactivity (indicating the presence of the conserved taxane core) are advanced to the next step, drastically saving time and solvent [2].

  • High-Speed Countercurrent Chromatography (HSCCC): The immunoreactive fractions are separated using a biphasic liquid system (e.g., hexane-EtOAc-MeOH-water). Causality: HSCCC is chosen because it relies entirely on liquid-liquid partitioning, completely eliminating the risk of irreversible adsorption to a solid matrix, which is critical for preserving trace taxoids like 10-Deacetyltaxayunnanine A.

  • Preparative HPLC Polishing: The enriched fractions from HSCCC are subjected to reversed-phase preparative HPLC (C18 column) to yield 10-Deacetyltaxayunnanine A at >95% purity.

Isolation Biomass Taxus Biomass Extraction (MeOH) Partition Liquid-Liquid Partitioning (H2O / CH2Cl2) Biomass->Partition Silica Silica Gel Chromatography (CHCl3-MeOH Gradient) Partition->Silica ELISA ELISA Fraction Monitoring (Anti-10-DAB III) Silica->ELISA HSCCC High-Speed Countercurrent Chromatography ELISA->HSCCC HPLC Preparative HPLC (Reversed-Phase) HSCCC->HPLC Pure Pure 10-Deacetyltaxayunnanine A (>95% Purity) HPLC->Pure

Figure 2: Self-validating HSCCC and ELISA-guided isolation workflow for minor taxoids.

Analytical Characterization Standards

To confirm the identity of the isolated 10-Deacetyltaxayunnanine A, analytical validation must demonstrate the specific structural deviations from paclitaxel:

  • Mass Spectrometry (FAB-MS / ESI-MS): The pseudo-molecular ion[M+H]+ is observed at m/z 806, confirming the molecular formula C44H55NO13 [4].

  • Nuclear Magnetic Resonance (1H-NMR): The spectrum must confirm the absence of the sharp C-10 acetate methyl singlet (typically found near δ 2.2 in paclitaxel). Additionally, the presence of aliphatic multiplets between δ 0.8 and 2.4 confirms the N-hexanoyl side chain, replacing the aromatic signals of the N-benzoyl group.

References

  • Title: Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in Natural Extracts Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Immunological Detection and Isolation of a New Taxoid from the Stem Bark of Taxus baccata Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Chemical Studies on Taxus cuspidata Source: Chemistry & Biodiversity (via Academia.edu) URL: [Link]

  • Title: Taxus baccata in Genus Taxus - Phytochemical Profile Source: PlantaeDB URL: [Link]

Exploratory

Biological Activity of 10-Deacetyltaxayunnanine A: Structural Mechanics, Antimitotic Efficacy, and Experimental Workflows

Executive Summary 10-Deacetyltaxayunnanine A (also identified in the literature as 10-Deacetyltaxol C; CAS: 154677-95-9) is a naturally occurring taxane diterpenoid isolated from the bark and needles of Taxus species, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Deacetyltaxayunnanine A (also identified in the literature as 10-Deacetyltaxol C; CAS: 154677-95-9) is a naturally occurring taxane diterpenoid isolated from the bark and needles of Taxus species, including Taxus cuspidata and Taxus wallichiana1. While paclitaxel (Taxol®) dominates the clinical landscape, the structural variations inherent to 10-Deacetyltaxayunnanine A provide critical insights into the pharmacophore requirements for tubulin binding. As a Senior Application Scientist, I present this technical guide to dissect the compound's mechanism of action, evaluate its quantitative efficacy, and establish self-validating experimental protocols for its characterization in drug development pipelines.

Structural Biology & Pharmacophore Mechanics

The biological activity of taxanes is fundamentally tied to their ability to bind the β-subunit of the tubulin heterodimer. 10-Deacetyltaxayunnanine A shares the core tetracyclic taxane skeleton but features two notable structural deviations from paclitaxel that dictate its distinct pharmacological profile 2:

  • Absence of the C-10 Acetyl Group: The C-10 position bears a free hydroxyl group. This modification alters the hydrogen-bonding network within the tubulin binding pocket, generally resulting in a reduction of binding affinity compared to fully acetylated counterparts 3.

  • C-13 Side Chain Variation: Instead of the N-benzoyl group present on the phenylisoserine side chain of paclitaxel, 10-Deacetyltaxayunnanine A features an aliphatic N-acyl substitution. The C-13 side chain is critical for anchoring the molecule into the hydrophobic cleft of β-tubulin; shifting from an aromatic to an aliphatic moiety reduces the depth of hydrophobic packing 2.

G TaxaneCore Taxane Core (Hydrophobic interactions) Tubulin β-Tubulin Binding Pocket TaxaneCore->Tubulin Anchors molecule C13SideChain C-13 Phenylisoserine (N-acyl variation) C13SideChain->Tubulin Modulates affinity C10Position C-10 Hydroxyl (Lacks acetyl group) C10Position->Tubulin Alters H-bonding Stabilization Microtubule Stabilization Tubulin->Stabilization Conformational shift

Structural determinants of 10-Deacetyltaxayunnanine A binding to β-tubulin.

Mechanism of Action: Microtubule Hyper-Stabilization

Like paclitaxel, 10-Deacetyltaxayunnanine A functions as a microtubule-stabilizing agent 4. By binding to the inner surface of the microtubule, it lowers the critical concentration of tubulin required for assembly and hyper-stabilizes the polymer against depolymerization. This suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint (SAC). The cell subsequently arrests in the G2/M phase, leading to prolonged mitotic stress and the eventual induction of the intrinsic apoptotic pathway 5.

Pathway DAT 10-Deacetyltaxayunnanine A MT Microtubule Polymerization DAT->MT Binds β-tubulin Arrest G2/M Mitotic Arrest MT->Arrest Suppresses dynamics Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Prolonged stress Caspase Caspase-3/9 Activation Bcl2->Caspase Mitochondrial release Apoptosis Apoptosis Caspase->Apoptosis Execution

Apoptotic signaling cascade induced by microtubule hyper-stabilization.

Quantitative Biological Activity

To contextualize the efficacy of 10-Deacetyltaxayunnanine A, we must compare its antimitotic potency against paclitaxel and closely related derivatives. The structural modifications directly impact the IC50 values observed in cell-based screening assays 2.

CompoundIC50 (Antimitotic Activity)C-10 SubstituentC-13 Side Chain N-acylC-7 Substituent
Paclitaxel 1.5 nMAcetylBenzoylHydroxyl
10-Deacetyltaxayunnanine A 300 nM (0.3 µM)HydroxylAliphaticHydroxyl
7-(β-xylosyl)-10-deacetyltaxol C 10,000 nM (10 µM)HydroxylAliphaticβ-xylosyl

Data Interpretation: The absence of the C-10 acetyl group and the shift to an aliphatic side chain in 10-Deacetyltaxayunnanine A reduces potency by roughly 200-fold compared to paclitaxel. Further addition of a bulky β-xylosyl group at C-7 drastically impedes binding, reducing potency to 10 µM 2.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data generation, the following protocols are designed with inherent causality and self-validation mechanisms.

Protocol A: In Vitro Tubulin Polymerization Assay

Causality & Validation: This cell-free system isolates the direct interaction between the compound and tubulin, eliminating confounding cellular variables (e.g., efflux pumps or metabolism). The use of G-PEM buffer provides the necessary ionic strength and GTP required for basal tubulin assembly, while shifting the temperature to 37°C thermodynamically drives polymerization. An increase in absorbance at 340 nm directly correlates with the mass of polymerized microtubules 5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Addition: Add 10-Deacetyltaxayunnanine A (dissolved in DMSO) to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.

  • Initiation: Transfer the reaction mixture to a pre-warmed 37°C cuvette inside a temperature-controlled spectrophotometer.

  • Monitoring: Record the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: Include a vehicle control (DMSO only) to establish baseline polymerization kinetics, and a paclitaxel positive control to validate the assay's dynamic range.

Protocol B: Enzyme-Linked Immuno-Cytochemical Assay (ELICA)

Causality & Validation: ELICA is utilized to quantify mitotic arrest in whole cells. It relies on the TG-3 monoclonal antibody, which specifically recognizes a phosphorylated form of nucleolin present exclusively during mitosis. This provides a self-validating readout: only cells genuinely arrested in M-phase by the compound will yield a colorimetric signal 2.

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., HeLa or MCF-7) into 96-well microtiter plates and incubate overnight at 37°C.

  • Treatment: Treat cells with serial dilutions of 10-Deacetyltaxayunnanine A for 20 hours. This duration is strategically chosen to allow cells to cycle into, and subsequently arrest at, the G2/M phase.

  • Fixation & Permeabilization: Fix cells in situ using 4% formaldehyde, followed by permeabilization with ice-cold methanol and 0.1% Triton X-100. This preserves the structural integrity of the bundled microtubules and exposes intracellular epitopes.

  • Antibody Incubation: Add the TG-3 primary antibody concurrently with an HRP-conjugated secondary antibody. Incubate for 2 hours at room temperature.

  • Detection: Wash the wells thoroughly and add an HRP substrate (e.g., TMB). Measure the absorbance at 450 nm. The signal intensity is directly proportional to the percentage of mitotically arrested cells.

Workflow Seed Seed Cells (Microtiter Plate) Treat Compound Treatment (20h Incubation) Seed->Treat Fix Fixation & Permeabilization (Formaldehyde/MeOH) Treat->Fix Treat->Fix Arrests mitosis Ab Antibody Incubation (TG-3 + HRP-secondary) Fix->Ab Fix->Ab Preserves epitopes Detect Colorimetric Detection (Absorbance at 450nm) Ab->Detect

Step-by-step workflow of the Enzyme-Linked Immuno-Cytochemical Assay.

Therapeutic Potential & Drug Development Implications

While 10-Deacetyltaxayunnanine A possesses lower absolute antimitotic potency than paclitaxel, its true value lies in its utility as a semi-synthetic scaffold. The free hydroxyl group at the C-10 position provides a highly reactive site for targeted esterification, enabling the synthesis of novel taxoids 3. Historically, modifications at this specific site have been utilized to develop analogs capable of bypassing P-glycoprotein (P-gp) efflux pumps—a primary mechanism of multidrug resistance (MDR) in refractory carcinomas. Consequently, isolating and characterizing compounds like 10-Deacetyltaxayunnanine A is a vital step in expanding the chemical space of next-generation microtubule stabilizers.

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 10-Deacetyltaxayunnanine A

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 10-Deacetyltaxayunnanine A, a member of the complex family of taxane diterpenoids isolated from Taxus yu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

10-Deacetyltaxayunnanine A, a member of the complex family of taxane diterpenoids isolated from Taxus yunnanensis, represents a frontier in natural product-based anticancer research. While its precise mechanism of action remains to be fully elucidated, its structural similarity to paclitaxel, a cornerstone of modern chemotherapy, provides a strong foundation for postulating its biological activity. This technical guide synthesizes the current understanding of taxane pharmacology, proposing a putative mechanism for 10-Deacetyltaxayunnanine A centered on microtubule stabilization. We will delve into the established effects of taxanes on microtubule dynamics, cell cycle progression, and the induction of apoptosis. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to rigorously investigate the mechanism of action of this and other novel taxane derivatives.

Introduction: The Taxane Family and the Promise of 10-Deacetyltaxayunnanine A

The genus Taxus, commonly known as yew, is a rich source of structurally diverse and biologically active taxane diterpenoids.[1][2][3] The most illustrious member of this family, paclitaxel (Taxol®), revolutionized cancer treatment with its unique microtubule-stabilizing mechanism.[1][4] 10-Deacetyltaxayunnanine A is a naturally occurring taxane isolated from Taxus yunnanensis, a species renowned for its unique profile of taxoids.[1][5] While extensive research has focused on paclitaxel and its semi-synthetic analogue docetaxel, many other taxanes, including 10-Deacetyltaxayunnanine A, remain less characterized. The subtle structural variations among these compounds can lead to significant differences in their biological activity, potency, and resistance profiles, making them compelling candidates for drug discovery and development.

This guide will proceed under the central hypothesis that 10-Deacetyltaxayunnanine A, like other bioactive taxanes, exerts its cytotoxic effects by targeting the microtubule network. We will explore this putative mechanism in detail and provide the experimental frameworks necessary to validate this hypothesis.

The Core Mechanism: Microtubule Stabilization

The primary molecular target of paclitaxel and other well-characterized taxanes is the β-tubulin subunit of microtubules.[6] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[6]

The Taxane Binding Site and Allosteric Effects

Taxanes bind to a specific pocket on the interior surface of the microtubule, stabilizing the polymer and shifting the equilibrium from tubulin dimers towards microtubules.[6] This binding event has a profound impact on microtubule dynamics:

  • Promotion of Tubulin Polymerization: Taxanes enhance the rate and extent of tubulin assembly into microtubules, even in the absence of GTP, which is normally required for polymerization.

  • Inhibition of Depolymerization: Once formed, taxane-stabilized microtubules are highly resistant to depolymerization, even when exposed to cold temperatures or calcium, which are potent depolymerizing agents.

This hyper-stabilization of microtubules disrupts their normal dynamic instability, which is crucial for their function, particularly during mitosis.

Downstream Cellular Consequences

The disruption of microtubule dynamics by taxanes triggers a cascade of cellular events, culminating in cell death.

  • Mitotic Arrest: During mitosis, the mitotic spindle, which is composed of microtubules, is responsible for segregating chromosomes into the daughter cells. The inability of taxane-stabilized microtubules to depolymerize prevents the proper formation and function of the mitotic spindle, leading to a sustained arrest in the G2/M phase of the cell cycle.[7][8]

  • Induction of Apoptosis: Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway.[8][9] This process is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[9]

The following diagram illustrates the proposed signaling pathway for taxane-induced apoptosis.

Taxane_Apoptosis_Pathway Taxane 10-Deacetyltaxayunnanine A (Proposed) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Induces SAC Spindle Assembly Checkpoint Activation G2M_Arrest->SAC Triggers Apoptosis Apoptosis SAC->Apoptosis Initiates Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP Tubulin_Polymerization_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Tubulin Tubulin Protein Reader Microplate Reader (Fluorescence Measurement) Tubulin->Reader GTP GTP GTP->Reader Reporter Fluorescence Reporter Reporter->Reader Buffer Polymerization Buffer Buffer->Reader Compound 10-Deacetyltaxayunnanine A Compound->Reader Positive_Control Paclitaxel Positive_Control->Reader Vehicle_Control Vehicle Vehicle_Control->Reader Analysis Data Analysis (Polymerization Curve) Reader->Analysis

Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry is the gold standard.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with 10-Deacetyltaxayunnanine A at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a taxane-like mechanism. [10][11]

    Treatment % Cells in G0/G1 % Cells in S Phase % Cells in G2/M
    Vehicle Control 60 25 15
    10-Deacetyltaxayunnanine A (IC50) 15 10 75
    Table 2: Illustrative cell cycle analysis data showing G2/M arrest.
Apoptosis Assays

Confirming that the observed cytotoxicity is due to apoptosis is a critical step.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with 10-Deacetyltaxayunnanine A at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with 10-Deacetyltaxayunnanine A, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

Concluding Remarks and Future Directions

While direct experimental evidence for the mechanism of action of 10-Deacetyltaxayunnanine A is currently lacking, its structural relationship to the taxane family strongly suggests a role as a microtubule-stabilizing agent. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and elucidating the specific molecular interactions and cellular consequences of treatment with this promising natural product.

Future research should focus on:

  • Comparative Studies: Directly comparing the potency and efficacy of 10-Deacetyltaxayunnanine A with paclitaxel and docetaxel in a wide range of cancer cell lines, including those with known resistance mechanisms.

  • In Vivo Studies: Evaluating the antitumor activity and toxicity profile of 10-Deacetyltaxayunnanine A in animal models of cancer.

  • Structural Biology: Determining the crystal structure of 10-Deacetyltaxayunnanine A in complex with tubulin to understand the molecular basis of its interaction.

A thorough investigation into the mechanism of action of 10-Deacetyltaxayunnanine A will not only advance our understanding of taxane pharmacology but also potentially pave the way for the development of a new and effective anticancer therapeutic.

References

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  • Wesselborg, S., et al. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs. Clin Exp Immunol. 1998;114(3):388-395. [Link]

  • Thakur, V. S., et al. Green tea polyphenols causes cell cycle arrest and apoptosis in prostate cancer cells by suppressing class I histone deacetylases. Carcinogenesis. 2009;30(11):1983-1991. [Link]

  • Han, Y. H., et al. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. Oncol Rep. 2000;7(5):983-988. [Link]

  • Mutiah, R., et al. Induction of Apoptosis and Phase-Cell Cycle Inhibition of G0-G1, S, G2-M of T47D Breast Cancer Cells on Treatment with Ethyl Acetate Fraction of Jackfruit Parasite Leaves (Macrosolen cochinensis). J App Pharm Sci. 2017;7(10):138-143. [Link]

  • Chen, P., et al. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Cell Death Dis. 2023;14(1):11. [Link]

  • Ribeiro, D. A., et al. Cytotoxic effects of 10% citric acid and EDTA-T used as root canal irrigants: an in vitro analysis. J Endod. 2001;27(12):753-755. [Link]

Sources

Exploratory

Whitepaper: Cytotoxicity and Antimitotic Mechanics of 10-Deacetyltaxayunnanine A in Oncology Models

Executive Summary & Structural Pharmacognosy 10-Deacetyltaxayunnanine A (widely referenced by its synonym, 10-Deacetyltaxol C; CAS No. 154677-95-9) is a naturally occurring taxane diterpenoid isolated from the bark and n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacognosy

10-Deacetyltaxayunnanine A (widely referenced by its synonym, 10-Deacetyltaxol C; CAS No. 154677-95-9) is a naturally occurring taxane diterpenoid isolated from the bark and needles of Taxus species, including Taxus wallichiana and Taxus cuspidata. While paclitaxel remains the gold standard of taxane-based chemotherapy, the exploration of its structural analogues provides critical insights into the structure-activity relationship (SAR) of microtubule-stabilizing agents.

This technical guide synthesizes the cytotoxic profile, mechanistic pathways, and laboratory protocols for evaluating 10-Deacetyltaxayunnanine A. By detailing the causality behind experimental choices and establishing self-validating assay systems, this whitepaper provides drug development professionals with a rigorous framework for preclinical assessment.

Mechanistic Pathway: Microtubule Hyper-Stabilization

Like its parent chemotype, 10-Deacetyltaxayunnanine A functions as an antimitotic agent. It binds directly to the β-tubulin subunit of the tubulin heterodimer. However, rather than inhibiting assembly (the mechanism of Vinca alkaloids), it lowers the critical concentration required for microtubule polymerization and protects the assembled microtubules from cold- or calcium-induced depolymerization .

This hyper-stabilization disrupts the dynamic instability necessary for mitotic spindle function. The inability of the spindle to properly attach to kinetochores triggers the Spindle Assembly Checkpoint (SAC), inducing prolonged G2/M phase cell cycle arrest, and ultimately driving the cancer cell toward apoptotic death.

MOA A 10-Deacetyltaxayunnanine A (10-Deacetyltaxol C) B Tubulin Heterodimers (α/β-Tubulin) A->B Binds β-tubulin subunit C Microtubule Polymerization & Stabilization B->C Promotes assembly D Mitotic Spindle Dysfunction C->D Inhibits depolymerization E G2/M Cell Cycle Arrest D->E SAC activation F Apoptotic Cell Death E->F Prolonged arrest

Diagram 1: Mechanistic pathway of 10-Deacetyltaxayunnanine A inducing cancer cell apoptosis.

Cytotoxicity Profiling and SAR Insights

The cytotoxic efficacy of 10-Deacetyltaxayunnanine A is significantly modulated by its structural deviations from paclitaxel. Specifically, it lacks the C-10 acetyl group (presenting a hydroxyl group instead) and features an N-hexanoyl group rather than an N-benzoyl group on the C-13 phenylisoserine side chain .

These modifications reduce its overall hydrophobic binding affinity to the taxoid site on the tubulin polymer. Consequently, its IC50 values are typically two to three orders of magnitude higher than paclitaxel, making it a lower-potency analogue but a highly valuable tool for SAR mapping and overcoming specific multidrug resistance (MDR) efflux pumps .

Quantitative Cytotoxicity Data
Cancer Cell LineTissue OriginIC50 ValueComparative Paclitaxel IC50Reference
MCF-7 Breast Adenocarcinoma0.3 µM (300 nM)1.5 nMRoberge et al.
HeLa Cervical Adenocarcinoma~0.3 - 0.5 µM< 5 nMLiterature / LKT
HepG2 Hepatocellular Carcinoma1.4 - 88.1 µM< 10 nMResearchGate
SK-LU-1 Lung Adenocarcinoma1.4 - 88.1 µM< 10 nMResearchGate

*Note: The 1.4 - 88.1 µM range represents the broader fraction of taxane diterpenoids isolated from T. wallichiana; 10-Deacetyltaxayunnanine A specifically falls within the mid-tier of this range.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 10-Deacetyltaxayunnanine A must rely on self-validating experimental systems. The following protocols integrate internal controls to verify causality at every step.

Protocol A: In Situ Tubulin Polymerization Assay (ELICA)

Causality & Rationale: Standard Western blotting homogenizes the cell, losing spatial data regarding microtubule networks. The Enzyme-Linked Immunosorbent Cell Assay (ELICA) is chosen because it selectively extracts unpolymerized soluble tubulin while preserving the drug-stabilized microtubule bundles in situ. This allows for direct colorimetric quantification of the drug's primary pharmacodynamic effect .

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MCF-7 cells in a 96-well plate at 104 cells/well. Incubate for 24h. Treat with a concentration gradient of 10-Deacetyltaxayunnanine A (0.01 µM to 10 µM).

  • Soluble Tubulin Extraction: Wash cells with a Microtubule-Stabilizing Buffer (MTSB) containing 0.5% Triton X-100 for exactly 3 minutes.

    • Causality: The detergent permeabilizes the membrane, washing away cytosolic (unpolymerized) tubulin, while MTSB prevents the cold-induced depolymerization of existing structural microtubules.

  • Fixation: Immediately add 0.5% glutaraldehyde in MTSB for 10 minutes.

    • Causality: Glutaraldehyde covalently cross-links the remaining polymerized tubulin, locking the structural phenotype in place for downstream processing.

  • Immunolabeling: Block with 5% BSA. Incubate with mouse anti-α-tubulin primary antibody, followed by an HRP-conjugated anti-mouse IgG secondary antibody.

  • Detection: Add TMB substrate and read absorbance at 450 nm.

Self-Validation Checkpoint: Include Paclitaxel (10 nM) as a positive control (expected high absorbance due to hyper-stabilization) and Nocodazole (1 µM) as a negative control (expected near-zero absorbance due to complete depolymerization). If the controls do not show a >5-fold dynamic range, the extraction step (Step 2) was improperly timed or buffered.

ELICA A 1. Cell Treatment (10-Deacetyltaxayunnanine A) B 2. Soluble Tubulin Extraction (MTSB + Triton X-100) A->B Initiates microtubule bundling C 3. Covalent Fixation (0.5% Glutaraldehyde) B->C Removes unpolymerized background D 4. Immunostaining (Anti-α-tubulin + HRP) C->D Preserves polymerized network E 5. Colorimetric Readout (Absorbance at 450 nm) D->E Tags structural tubulin

Diagram 2: Workflow and causality of the ELICA tubulin polymerization assay.

Protocol B: SRB (Sulforhodamine B) Cytotoxicity Assay

Causality & Rationale: While MTT is common, it measures mitochondrial metabolism, which can temporarily spike or crash independently of true cell death when exposed to antimitotics. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, linear measurement of total cellular protein mass (a highly accurate surrogate for cell number) .

Step-by-Step Methodology:

  • Treatment: Expose target cancer cell lines to the compound for 72 hours.

  • Fixation: Add cold 50% Trichloroacetic Acid (TCA) directly to the growth medium (final concentration 10%) and incubate at 4°C for 1 hour.

    • Causality: TCA precipitates proteins and adheres the live/arrested cells to the plastic, while dead/floating cells are washed away in the subsequent step.

  • Staining: Wash plates with DI water and air dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5).

  • Readout: Measure optical density at 515 nm.

Self-Validation Checkpoint: A Day 0 (T0) control plate must be fixed at the exact time of drug addition. This allows the researcher to mathematically distinguish between cytostatic effects (OD matches T0) and true cytotoxic effects (OD is significantly lower than T0).

References

  • Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in Natural Extracts. Cancer Research (AACR Journals), 2000. URL:[Link]

  • Cytotoxic terpenoids from the stem bark of Taxus wallichiana. ResearchGate, 2022. URL:[Link]

  • New bioactive taxoids from cell cultures of Taxus baccata. Journal of Natural Products (PubMed), 1994. URL:[Link]

Foundational

Preliminary In Vitro Studies of 10-Deacetyltaxayunnanine A: Mechanistic Insights and Cytotoxic Profiling

Executive Summary & Chemical Identity 10-Deacetyltaxayunnanine A (also known synonymously as 10-Deacetyltaxol C; CAS No. 154677-95-9) is a naturally occurring taxane diterpenoid.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

10-Deacetyltaxayunnanine A (also known synonymously as 10-Deacetyltaxol C; CAS No. 154677-95-9) is a naturally occurring taxane diterpenoid. Originally isolated from the bark and cell cultures of Taxus species, including 1[1] and 2[2], this compound serves as a critical node in understanding the structure-activity relationship (SAR) of antimitotic agents.

With a molecular formula of C44H55NO13 and a molecular weight of 805.91 g/mol [3], 10-Deacetyltaxayunnanine A structurally diverges from Paclitaxel primarily through the absence of an acetyl substituent at the C-10 position and a distinct N-acyl substituent on the C-13 phenylisoserine side chain[4]. As an Application Scientist, analyzing these structural nuances is paramount: the C-10 acetyl group in Paclitaxel facilitates deep hydrophobic anchoring within the β-tubulin binding pocket. The deacetylation at C-10 in 10-Deacetyltaxayunnanine A alters this hydrophobic interaction, resulting in a measurable shift in binding affinity and overall in vitro cytotoxicity, while preserving the core microtubule-stabilizing mechanism[4].

Mechanism of Action: Tubulin Polymerization

Like its parent class of taxoids, 10-Deacetyltaxayunnanine A actively promotes tubulin assembly and suppresses microtubule dynamics[2]. By binding to the taxane-site on the inner surface of the microtubule, it stabilizes lateral contacts between protofilaments. This prevents the depolymerization required for mitotic spindle function, triggering the spindle assembly checkpoint, arresting cells in the G2/M phase, and ultimately inducing apoptosis.

G A 10-Deacetyltaxayunnanine A (Cellular Entry) B Binding to β-Tubulin (Taxane Site) A->B C Microtubule Stabilization (Suppression of Dynamics) B->C D G2/M Phase Arrest (Spindle Assembly Checkpoint) C->D E Apoptosis (Cell Death) D->E

Fig 1: Mechanistic pathway of 10-Deacetyltaxayunnanine A inducing apoptosis via tubulin binding.

Quantitative Data: Cytotoxicity and Antimitotic Profiling

In vitro screening utilizing Enzyme-Linked Immunosorbent Assays (ELISA) and Enzyme-Linked Immunocytochemical Assays (ELICA) has provided precise quantifications of 10-Deacetyltaxayunnanine A's potency. While it is less potent than Paclitaxel, it retains significant antimitotic activity[4]. Furthermore, crude extracts of Taxus wallichiana containing this compound have demonstrated potent cytotoxicity against HeLa human cervical cancer cell lines and novel α-glucosidase inhibitory activity[1].

Table 1: Comparative In Vitro Profiling of 10-Deacetyltaxayunnanine A and Related Compounds

Compound / ExtractTarget / Cell LineAssay TypeIC50 ValueReference
10-Deacetyltaxayunnanine A Microtubule AssemblyELICA (Antimitotic)0.3 μM4[4]
Paclitaxel (Control) Microtubule AssemblyELICA (Antimitotic)1.5 nM4[4]
T. wallichiana Extract HeLa (Cervical Cancer)Cytotoxicity (MTT)0.67 μg/mL1[1]
T. wallichiana Extract α-GlucosidaseEnzyme Inhibition6.0 μg/mL1[1]

Standardized In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that independently verify the functional integrity of the biological reagents and the specificity of the compound's action.

Protocol A: Cell-Free Tubulin Polymerization Assay

Rationale: This assay isolates the primary mechanism of action from confounding cellular variables (e.g., membrane permeability or efflux pump expression), directly measuring the compound's ability to drive tubulin into polymer structures.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% purity) in cold PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Solubilization: Dissolve 10-Deacetyltaxayunnanine A in anhydrous DMSO. Prepare serial dilutions to achieve final assay concentrations of 0.1 μM to 10 μM. Crucial: Ensure final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Assay Assembly: In a pre-warmed (37°C) 96-well half-area plate, add 10 μL of the compound dilutions. Rapidly add 90 μL of the tubulin/PEM/GTP mixture to each well.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer pre-heated to 37°C. Monitor absorbance at 340 nm every minute for 60 minutes. An increase in absorbance correlates with light scattering caused by microtubule polymer formation.

  • Self-Validating Elements:

    • Vehicle Control (1% DMSO): Establishes the baseline, spontaneous polymerization rate.

    • Positive Control (1.5 nM Paclitaxel): Validates that the tubulin batch is active and capable of rapid polymerization.

Protocol B: Cell Viability and Cytotoxicity (MTT Assay)

Rationale: This assay translates the biochemical tubulin stabilization into physiological cell death, proving that the compound successfully crosses the plasma membrane and evades immediate degradation.

  • Cell Seeding: Seed HeLa human cervical cancer cells in a 96-well tissue culture plate at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cellular adhesion.

  • Treatment: Aspirate the media and replace with 100 μL of fresh media containing serial dilutions of 10-Deacetyltaxayunnanine A (0.01 μM to 50 μM). Incubate for 48 hours.

  • MTT Incubation: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 150 μL of DMSO to each well to solubilize the formazan. Agitate on a plate shaker for 10 minutes. Measure absorbance at 570 nm, with a reference wavelength of 650 nm to subtract background cellular debris.

  • Self-Validating Elements: The dual-wavelength measurement corrects for optical artifacts, while untreated control wells validate the baseline metabolic health of the cell culture batch.

Workflow Step1 Compound Solubilization (DMSO Vehicle) Step2 Cell Culture Incubation (HeLa / KB Cell Lines) Step1->Step2 Step3 Tubulin Polymerization Assay (PEM Buffer + GTP) Step1->Step3 Step4 MTT Viability Assay (Formazan Readout) Step2->Step4 Step5 Data Synthesis (IC50 Calculation) Step3->Step5 Step4->Step5

Fig 2: Self-validating in vitro experimental workflow for evaluating taxane derivatives.

References

  • Title: α-Glucosidase Inhibitory and Cytotoxic Taxane Diterpenoids from the Stem Bark of Taxus wallichiana Source: Journal of Natural Products - ACS Publications URL
  • Title: Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in Natural Extracts Source: AACR Journals URL
  • Title: New bioactive taxoids from cell cultures of Taxus baccata Source: PubMed - NIH URL
  • Source: LKT Laboratories, Inc. (Amazon S3)

Sources

Protocols & Analytical Methods

Method

HPLC purification method for 10-Deacetyltaxayunnanine A

Application Note: Advanced HPLC Purification and Isolation of 10-Deacetyltaxayunnanine A Target Audience: Natural Product Chemists, Analytical Scientists, and Drug Development Professionals. Matrix: Taxus species biomass...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Purification and Isolation of 10-Deacetyltaxayunnanine A

Target Audience: Natural Product Chemists, Analytical Scientists, and Drug Development Professionals. Matrix: Taxus species biomass (e.g., Taxus cuspidata, Taxus wallichiana). Target Analyte: 10-Deacetyltaxayunnanine A (MW: 805.90 g/mol ).

Executive Summary

The isolation of minor taxane diterpenoids from the complex biological matrix of Taxus species requires a highly selective and orthogonal purification strategy. Over 80 years of phytochemical studies on species like Taxus cuspidata have revealed a vast array of structurally similar taxanes[1]. 10-Deacetyltaxayunnanine A is a valuable taxane derivative with a molecular weight of 805.90 g/mol [2]. Because plant extracts contain a dense background of lipophilic waxes, chlorophylls, and structurally homologous diterpenes, direct preparative chromatography is highly inefficient.

This application note details a self-validating, scalable workflow combining Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE) matrix depletion, and Semi-Preparative High-Performance Liquid Chromatography (HPLC) to isolate 10-Deacetyltaxayunnanine A to >95% purity.

Mechanistic Insights & Chromatographic Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific methodologies are chosen rather than simply following a recipe. The success of this protocol relies on three mechanistic pillars:

  • Matrix Depletion via SPE Guarding: Plant matrices contain irreversible binders (e.g., high-molecular-weight phenolics and waxes) that permanently foul reversed-phase (C18) preparative columns. Implementing a silica-based SPE pre-purification step acts as a sacrificial guard, removing these interfering compounds, dramatically increasing the yield, and preserving the lifespan of the HPLC column[3].

  • Chromatographic Selectivity of the 10-Deacetyl Moiety: 10-Deacetyltaxayunnanine A differs from its fully acetylated counterparts by the absence of an acetyl group at the C10 position. This exposes a free hydroxyl (-OH) group, which significantly increases the molecule's polarity and hydrogen-bonding capacity. Consequently, in a reversed-phase C18 system, 10-Deacetyltaxayunnanine A will partition more favorably into the aqueous mobile phase and elute earlier than fully acetylated analogs.

  • Self-Validating Feedback Loop: Preparative HPLC should never be performed blindly. This protocol mandates an analytical HPLC profiling step prior to scale-up, followed by LC-ESI-MS fraction verification[4]. This ensures the collected peak is the target analyte and not a co-eluting matrix artifact.

Purification Workflow

PurificationWorkflow Ext 1. Biomass Extraction Taxus spp. Methanol Maceration LLE 2. Liquid-Liquid Partitioning Defatting & Enrichment DCM:H2O Ext->LLE SPE 3. Solid Phase Extraction (SPE) Matrix Depletion Silica/C18 LLE->SPE Ana 4. Analytical HPLC Method Optimization 4.6 x 250 mm SPE->Ana Prep 5. Semi-Preparative HPLC Target Isolation 20 x 250 mm Ana->Prep QC 6. LC-MS Verification Fraction QC m/z 805.90 Prep->QC Lyo 7. Lyophilization Pure 10-Deacetyltaxayunnanine A QC->Lyo

Workflow for the isolation and purification of 10-Deacetyltaxayunnanine A from Taxus biomass.

Step-by-Step Experimental Protocols

Phase 1: Extraction and Matrix Depletion
  • Extraction: Pulverize 1.0 kg of dried Taxus biomass (bark or needles). Macerate in 5.0 L of 100% Methanol (MeOH) for 48 hours at room temperature under continuous agitation. Filter and concentrate the extract in vacuo at 40°C.

  • Liquid-Liquid Partitioning (LLE): Suspend the crude methanolic extract in 500 mL of ultrapure water. Partition sequentially with Dichloromethane (DCM) (3 x 500 mL). The taxane derivatives will migrate into the organic DCM layer. Pool the DCM fractions and evaporate to dryness.

  • SPE Cleanup: Reconstitute the DCM extract in a minimal volume of DCM/MeOH. Load onto a pre-conditioned Silica gel SPE cartridge (40-60 µm). Wash with Hexane:Ethyl Acetate (70:30, v/v) to elute highly non-polar waxes. Elute the enriched taxane fraction using Water:Methanol (30:70, v/v)[3]. Evaporate the eluate to yield the "Pre-purified Taxane Pool."

Phase 2: Analytical HPLC Profiling (Method Scaling)

Before committing the entire sample to the preparative column, establish the retention time (Rt) on an analytical scale.

  • Column: C18 Reversed-Phase (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: (A) Ultrapure Water; (B) HPLC-Grade Acetonitrile.

  • Detection: UV Diode Array Detector (DAD) at 227 nm (characteristic absorption for the taxane conjugated enone system)[5].

  • Injection Volume: 10 µL of a 1 mg/mL solution.

Phase 3: Semi-Preparative HPLC Purification

Scale the analytical method to the semi-preparative column using the established geometric scale-up factor. Previous optimization studies on taxane isolation demonstrate that a flow rate of 10 mL/min at 30°C yields maximum theoretical plates and purity[6].

  • Column: C18 Semi-Preparative (20 mm × 250 mm, 5 µm).

  • Flow Rate: 10.0 mL/min[6].

  • Column Temperature: 30 °C[6].

  • Injection Volume: 0.5 mL (Concentration: 50 mg/mL in DMSO/MeOH)[6].

  • Fraction Collection: Time-sliced or threshold-triggered at 227 nm.

Phase 4: LC-MS Verification and Recovery
  • Analyze an aliquot of the collected fraction via LC-ESI-MS in positive ion mode.

  • Confirm the presence of the [M+H]⁺ ion at m/z 806.9 or the [M+Na]⁺ adduct at m/z 828.9, corresponding to the exact mass of 10-Deacetyltaxayunnanine A (805.90 g/mol )[2][4].

  • Lyophilize the validated fraction to remove residual water and acetonitrile, yielding the pure compound as a white amorphous powder.

Quantitative Data & Method Parameters

Table 1: Optimized Gradient for Analytical & Semi-Preparative HPLC Note: The gradient is designed with a shallow ramp through the 40-55% B region to maximize the resolution of closely eluting taxane structural isomers.

Time (min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %Curve Type
0.07030Initial
5.07030Isocratic Hold
35.04555Linear
45.01090Linear (Column Wash)
50.01090Isocratic Hold
55.07030Linear (Re-equilibration)

Table 2: Expected Yield and Purity Metrics

Purification StageTotal Mass RecoveredEstimated Taxane PurityPurpose / Causality
Crude Methanol Extract~50 g (from 1 kg)< 1%Bulk extraction of all soluble metabolites.
LLE (DCM Fraction)~8 g5 - 10%Removal of highly polar tannins and sugars.
SPE Eluate~1.5 g30 - 45%Removal of irreversible binders and waxes.
Semi-Prep HPLC Fraction~15 - 25 mg> 95% High-resolution isolation of target analyte.

Sources

Application

Application Note: Advanced NMR and High-Resolution Mass Spectrometry (HR-MS) Analysis of 10-Deacetyltaxayunnanine A

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Analytical Rationale 10-Deacetyltaxayunnanine A (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Analytical Rationale

10-Deacetyltaxayunnanine A (widely known in literature as 10-Deacetyltaxol C ) is a naturally occurring taxane diterpenoid isolated from Taxus species such as [1] and [2]. As a paclitaxel analogue, it exhibits microtubule-stabilizing properties, making it a compound of high interest in oncology and pharmacognosy.

Structurally, it diverges from paclitaxel in two critical ways:

  • C-10 Deacetylation: The acetate group at the C-10 position of the baccatin III core is replaced by a hydroxyl group.

  • C-13 Side Chain Modification: The N-benzoyl group on the phenylisoserine side chain is replaced by an N-hexanoyl aliphatic chain [3].

As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical framework. The protocols detailed below do not merely list steps; they explain the causality behind solvent selection, ionization modes, and pulse sequences to ensure robust, reproducible structural elucidation.

Table 1: Physicochemical and Quantitative Mass Data
PropertyValue / Description
Chemical Name 10-Deacetyltaxayunnanine A (Synonym: 10-Deacetyltaxol C)
Molecular Formula C₄₄H₅₅NO₁₃
Monoisotopic Exact Mass 805.3673 Da
Target [M+H]⁺ (ESI+) m/z 806.3746
Target [M+Na]⁺ (ESI+) m/z 828.3565
Key Structural Markers C-10 Hydroxyl (Deacetylated core); N-Hexanoyl (Aliphatic side chain)

High-Resolution Mass Spectrometry (HR-MS) Workflow

Mechanistic Causality in MS Design

Taxanes are highly oxygenated molecules. The rationale for utilizing Positive Electrospray Ionization (ESI+) is driven by the abundant ether, ester, and hydroxyl oxygens in the taxane skeleton, which act as excellent coordination sites for protons (H⁺) and sodium ions (Na⁺). Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is employed because the ester linkages—particularly at C-13—are highly labile and provide predictable, self-validating fragmentation pathways [4].

MS_Workflow A Sample Prep (SPE / Extraction) B UHPLC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D HR-MS Orbitrap [M+H]+ m/z 806.37 C->D E MS/MS (HCD) Core & Sidechain D->E F Data Validation (Mass Error < 5ppm) E->F

Caption: LC-HR-MS/MS workflow for the detection and fragmentation of 10-Deacetyltaxayunnanine A.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Reconstitute the purified extract in LC-MS grade Methanol/Water (50:50, v/v) to a concentration of 1 µg/mL. Reasoning: Methanol ensures the lipophilic taxane core remains fully solvated while maintaining compatibility with reversed-phase gradients.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 20% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. Reasoning: Formic acid acts as a proton donor, maximizing [M+H]⁺ yield in the source.

  • Ionization & Acquisition: Operate the Orbitrap/Q-TOF in ESI+ mode. Set capillary temperature to 300°C and spray voltage to 3.5 kV. Acquire full MS scans at 70,000 resolution (at m/z 200).

  • Targeted MS/MS (Fragmentation): Isolate the precursor m/z 806.3746 with a 1.0 Da window. Apply normalized collision energy (NCE) of 25-30%.

Self-Validating Checkpoint (Fragment Analysis): The fragmentation of 10-Deacetyltaxayunnanine A must yield a base peak at m/z 545.238 ([10-deacetylbaccatin III + H]⁺). This represents the neutral loss of the N-hexanoyl-3-phenylisoserine side chain (261 Da). Subsequent secondary losses of H₂O (-18 Da, m/z 527) and acetic acid from the C-4 position (-60 Da, m/z 485) mathematically validate the intact baccatin core.

Nuclear Magnetic Resonance (NMR) Protocol

Mechanistic Causality in NMR Design

The structural complexity of taxanes requires a multi-dimensional NMR approach. We utilize CDCl₃ as the primary solvent because it prevents the exchange of critical amide (NH) protons, which are necessary to place the hexanoyl group via HMBC. To resolve the severe signal overlap in the aliphatic region (0.8–2.5 ppm)—where both the hexanoyl chain and the taxane core methyls resonate—2D HSQC is mandatory to disperse these signals across the ¹³C dimension.

NMR_Strategy A 10-Deacetyltaxayunnanine A (Purified in CDCl3) B 1D NMR (1H, 13C) Chemical Shift Profiling A->B C 2D COSY Spin System Mapping B->C D 2D HSQC Resolve Aliphatic Overlap B->D E 2D HMBC Bridge Quaternary Carbons C->E D->E F 2D NOESY Stereochemical Assignment E->F G Final Structural Validation F->G

Caption: 2D NMR experimental strategy for the structural elucidation of taxane diterpenoids.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 5–10 mg of highly purified 10-Deacetyltaxayunnanine A [5] in 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • 1D ¹H and ¹³C Acquisition: Acquire ¹H at 600 MHz (min. 64 scans) and ¹³C at 150 MHz (min. 1024 scans). Look for the disappearance of the C-10 acetate methyl singlet (~2.2 ppm) compared to standard paclitaxel.

  • 2D COSY (Correlation Spectroscopy): Map the continuous spin systems. Trace the side chain from the amide NH → H-3' → H-2'. Separately, trace the hexanoyl aliphatic chain from the α-CH₂ to the terminal CH₃.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Assign all protonated carbons. This step is critical for differentiating the core methyls (C-16, C-17, C-18, C-19) from the hexanoyl chain methyl.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Establish connectivity across quaternary carbons and ester bonds.

Self-Validating Checkpoint (HMBC & NOESY):

  • C-10 Verification: The proton at C-10 (~5.18 ppm) must show HMBC correlations to C-11 and C-15, but must lack a correlation to an acetate carbonyl (~170 ppm), proving it is a free hydroxyl[6].

  • Hexanoyl Verification: The amide proton (NH) must show a strong ³J HMBC correlation to the carbonyl carbon of the hexanoyl group (~173 ppm), definitively placing the aliphatic chain on the nitrogen.

Table 2: Diagnostic NMR Chemical Shifts (Expected in CDCl₃)
Position¹H Shift (ppm)¹³C Shift (ppm)Structural Significance
C-10 ~5.18 (s)~75.0Upfield shift confirms absence of C-10 acetate.
C-13 ~6.20 (m)~71.5Attachment point of the C-13 ester side chain.
N-Hexanoyl (C-2'') ~2.15 (t)~36.5α-CH₂ of the hexanoyl chain (replaces benzoyl aromatics).
N-Hexanoyl (C-6'') ~0.85 (t)~14.0Terminal methyl of the hexanoyl chain.
C-2 Benzoate ~8.1 (d), 7.5 (t)~128–133Confirms retention of the core C-2 aromatic ring.

Data Synthesis & Conclusion

The identification of 10-Deacetyltaxayunnanine A relies on the interlocking validation of MS and NMR data. HR-MS provides the exact molecular formula (C₄₄H₅₅NO₁₃) and confirms the mass of the side chain via CID fragmentation. However, MS alone cannot differentiate positional isomers. The 2D NMR suite acts as the definitive structural proof: HSQC resolves the aliphatic mass of the hexanoyl chain, while HMBC explicitly bridges the hexanoyl group to the side-chain nitrogen and confirms the deacetylation at C-10. By following this causality-driven protocol, researchers can ensure rigorous, publication-quality characterization of complex taxane derivatives.

References

  • Lange Lab. "Taxol and Taxanes (Phytochemistry) | Yew Genomics Resource." Washington State University. Available at: [Link]

  • Zhang, Y., et al. "Systematic Analysis of the Anticancer Agent Taxol-Producing Bacteria." Taylor & Francis Online. Available at:[Link]

  • Shigemori, H., & Kobayashi, J. "Chemical Studies on Taxus cuspidata." Academia.edu. Available at:[Link]

  • Kingston, D. G. I., et al. "The Chemistry of Taxol and Related Taxoids." Progress in the Chemistry of Organic Natural Products. Available at:[Link]

  • Nguyen, T. H., et al. "α-Glucosidase Inhibitory and Cytotoxic Taxane Diterpenoids from the Stem Bark of Taxus wallichiana." Journal of Natural Products - ACS Publications. Available at:[Link]

Sources

Method

Comprehensive Application Note: Developing Analytical Standards for 10-Deacetyltaxayunnanine A

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Scope 10-Deacetyltaxayunnanine A, widely doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Scope

10-Deacetyltaxayunnanine A, widely documented in pharmacological literature as 10-Deacetyltaxol C (CAS: 154677-95-9), is a high-value diterpenoid taxane isolated from Taxus species (e.g., Taxus baccata, Taxus wallichiana) [1]. As a critical precursor in the semisynthesis of paclitaxel analogs and a bioactive compound in its own right, establishing a highly pure (>99%) analytical reference standard is paramount for pharmacokinetic studies and quality control in drug manufacturing.

This application note provides a complete, self-validating workflow for the extraction, preparative isolation, and multi-modal analytical certification of 10-Deacetyltaxayunnanine A.

Physicochemical Profile

To design an effective purification and validation strategy, we must first establish the target's quantitative properties.

Table 1: Physicochemical and Chromatographic Properties

ParameterSpecification / Value
Chemical Name 10-Deacetyltaxayunnanine A (10-Deacetyltaxol C)
CAS Number 154677-95-9
Molecular Formula C₄₄H₅₅NO₁₃
Molecular Weight 805.91 g/mol
UV Absorption Maxima ~233 nm (Characteristic of the conjugated taxane core)
Target Purity for Standard 99.0% (by HPLC-PDA)

Upstream Workflow: Extraction and Isolation

Isolating a single taxane from the complex matrix of Taxus biomass requires exploiting subtle structural differences. 10-Deacetyltaxayunnanine A lacks the C-10 acetyl group found in paclitaxel, altering its electron density and polarity.

Workflow N1 Taxus Biomass N2 MeOH Extraction & Partitioning N1->N2 Maceration N3 Florisil SPE N2->N3 Removes polar ballast N4 Prep-HPLC (C18) N3->N4 Enriches 10-deacetyl taxoids N5 Crystallization N4->N5 Target peak collection N6 10-Deacetyltaxayunnanine A N5->N6 Yields >99% purity

Workflow for the extraction and purification of 10-Deacetyltaxayunnanine A.

Protocol 1: Matrix Extraction and SPE Pre-Purification

Causality of Design: Methanol is selected as the primary extraction solvent because it efficiently disrupts the cellular matrix and solubilizes a broad range of taxoids. However, this crude extract contains highly polar ballast (sugars, phenolics). We utilize Florisil Solid-Phase Extraction (SPE) because it exploits electron acceptor-donor interactions, effectively separating 10-deacetylated taxoids from their 10-acetylated counterparts [2].

Step-by-Step Methodology:

  • Maceration: Extract 1 kg of dried Taxus biomass in 5 L of HPLC-grade Methanol for 48 hours at room temperature.

  • Partitioning: Concentrate the extract under vacuum, resuspend in 500 mL of water, and partition against Dichloromethane (DCM) (3 × 500 mL). Retain the organic (DCM) layer.

  • SPE Loading: Load the concentrated DCM fraction onto a pre-conditioned Florisil SPE cartridge.

  • Elution: Elute with a gradient of acetone in DCM (0% to 50%). 10-Deacetyltaxayunnanine A typically elutes in the 20-30% acetone fraction.

  • Self-Validation Checkpoint (Matrix Blank): Process a solvent-only blank through the identical SPE manifold. If the blank yields a peak at the target retention time during subsequent HPLC analysis, the manifold is contaminated and must be re-washed, ensuring the system's integrity is internally verified before proceeding.

(Note: Recent advancements also allow for the generation of this compound via biocatalytic conversion of 7-β-xylosyltaxanes using engineered yeast, offering an alternative to raw biomass extraction [3].)

Downstream Workflow: Analytical Validation

To certify the isolated compound as a Reference Standard, it must undergo multi-modal validation to confirm purity, molecular weight, and stereochemistry.

Validation V1 Purified Isolate V2 HPLC-PDA V1->V2 V3 LC-MS/MS V1->V3 V4 1D/2D NMR V1->V4 V5 Certified Standard V2->V5 Purity >99% V3->V5 m/z 806.9 V4->V5 Stereochemistry

Multi-modal analytical validation logic for certifying the reference standard.

Protocol 2: HPLC-PDA Purity Certification

Causality of Design: A C18 reversed-phase column is mandated because its hydrophobic stationary phase provides the necessary selectivity to resolve structurally similar diterpenes based on slight differences in their side chains (e.g., hexanoyl vs. benzoyl groups). Detection at 233 nm targets the conjugated π -system of the taxane core, ensuring maximum sensitivity.

Table 2: HPLC-PDA Gradient Program for Taxoid Separation

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.075251.0
8.075251.0
20.056441.0
45.020801.0
50.075251.0

Step-by-Step Methodology:

  • Column: Waters Symmetry C18 (250 × 4.6 mm, 5 µm) maintained at 25°C.

  • System Suitability Test (SST - Self-Validation): Prior to sample injection, inject a resolution standard containing 10-deacetylbaccatin III and paclitaxel. The system is only validated for use if the resolution factor ( Rs​ ) between these critical pairs is ≥1.5 , and the injection precision (RSD) for 5 replicate injections is ≤2.0% .

  • Sample Injection: Inject 10 µL of the purified isolate (1 mg/mL in Methanol).

  • Quantification: Calculate purity based on relative peak area integration at 233 nm. A certified standard must exhibit ≥99.0% purity.

Protocol 3: Structural Elucidation (LC-MS/MS & NMR)

Purity alone does not guarantee identity. Mass spectrometry and Nuclear Magnetic Resonance (NMR) are required to confirm the exact structural configuration [4].

Table 3: LC-MS/MS and NMR Validation Parameters

ParameterSpecification / Expected Value
Ionization Mode ESI Positive (+)
Precursor Ion [M+H]⁺ m/z 806.9
Key Product Ions m/z 555.2, 537.2 (characteristic loss of H₂O)
¹H NMR (Characteristic) δ 5.85 (H-2), 4.86 (H-5), 4.35 (H-7), 5.55 (H-13)
¹³C NMR (Characteristic) δ 60.8 (C-1), 84.5 (C-9), 173.7 (C-10)

Self-Validation Checkpoint (Internal Standard): During LC-MS/MS quantification, incorporate an internal standard (e.g., docetaxel) that does not co-elute with the target. This corrects for ionization suppression, matrix effects, and injection volume variances, ensuring the quantitative readout is internally validated and intrinsically trustworthy.

References

  • 10-Deacetyltaxol C LKT Laboratories, Inc. - Amazon S3.
  • Screening for pharmaceutically important taxoids in Taxus baccata var. Aurea corr. with CC/SPE/HPLC-PDA procedure - PubMed.
  • High-cell-density fermentation and pilot-scale biocatalytic studies of an engineered yeast expressing the heterologous glycoside hydrolase of 7-β-xylosyltaxanes - PubMed.
  • New Taxane Diterpenoids from the Leaves and Twigs of Taxus sumatrana | Journal of Natural Products - ACS Publications.
Application

Application Note: Utilizing 10-Deacetyltaxayunnanine A in Anti-Cancer Drug Discovery

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Medicinal Chemistry. Executive Summary & Rationale 10-Deacetyltaxayunnanine A (also widely known in literature as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Medicinal Chemistry.

Executive Summary & Rationale

10-Deacetyltaxayunnanine A (also widely known in literature as 10-Deacetyltaxol C ) is a naturally occurring taxane diterpenoid isolated from various Taxus species, including Taxus cuspidata and Taxus wallichiana[1][2]. While Paclitaxel (Taxol) remains a cornerstone in the chemotherapeutic arsenal, the clinical utility of standard taxanes is frequently limited by dose-limiting toxicities and the rapid onset of multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps.

10-Deacetyltaxayunnanine A lacks the C-10 acetyl group present in paclitaxel, a structural modification that alters its lipophilicity, binding kinetics, and interaction with cellular efflux mechanisms[3]. In drug discovery, this compound serves a dual purpose: it acts as a direct antimitotic agent and provides a highly valuable structural scaffold for the semi-synthesis of next-generation taxoids designed to bypass MDR and target novel pathways such as mTOR[4]. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to evaluate 10-Deacetyltaxayunnanine A in preclinical oncology workflows.

Mechanistic Grounding: Causality in Action

To effectively utilize 10-Deacetyltaxayunnanine A in screening cascades, researchers must understand the causality behind its phenotypic effects. The compound operates via a multi-tiered mechanism:

  • Microtubule Stabilization (Primary Target): Like paclitaxel, 10-Deacetyltaxayunnanine A binds to the β-subunit of tubulin heterodimers. Instead of preventing assembly, it lowers the critical concentration required for tubulin polymerization and stabilizes the resulting microtubules against calcium- or cold-induced depolymerization[1][5].

  • Mitotic Arrest & The Spindle Assembly Checkpoint (SAC): The hyper-stabilization of the microtubule network prevents the dynamic instability required for proper chromosome segregation during anaphase. This triggers prolonged activation of the SAC, arresting cells in the G2/M phase[6][7].

  • Intrinsic Apoptotic Cascade (Cellular Consequence): Sustained mitotic arrest alters the balance of Bcl-2 family proteins. It downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulates pro-apoptotic members (Bax, Bak). This shifts the mitochondrial membrane potential, releasing cytochrome c and activating the Caspase-9/Caspase-3 executioner pathway[7].

  • mTOR Inhibition (Emerging Target): Recent in silico molecular docking and in vitro studies suggest that 10-deacetylated taxanes exhibit favorable binding energies (-6.7 kcal/mol) with the active segment of the mTOR protein, forming critical hydrogen bonds with residues like THR-2207 and SER-2221. This presents a secondary mechanism for inhibiting tumor proliferation[4].

Pathway Visualization

MOA DAT 10-Deacetyltaxayunnanine A (10-Deacetyltaxol C) Tubulin β-Tubulin Binding DAT->Tubulin mTOR mTOR Kinase Inhibition (Emerging Pathway) DAT->mTOR Secondary Target Microtubule Microtubule Hyper-stabilization (Mitotic Arrest) Tubulin->Microtubule Bcl2 Bcl-2 Downregulation Bax Upregulation Microtubule->Bcl2 Prolonged Arrest Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis mTOR->Apoptosis

Figure 1: Mechanistic signaling pathway of 10-Deacetyltaxayunnanine A driving cancer cell apoptosis.

Quantitative Data & Physicochemical Profile

When benchmarking 10-Deacetyltaxayunnanine A against standard taxanes, researchers must account for its slightly reduced primary potency but potentially superior resistance profile. Below is a summarized comparative profile.

Property / Metric10-Deacetyltaxayunnanine A (10-DAT A)Paclitaxel (Reference Control)
CAS Number 154677-95-9 / 90332-65-333069-62-4
Molecular Weight 805.91 g/mol [8]853.91 g/mol
Primary Target β-Tubulin / Microtubules[3]β-Tubulin / Microtubules
Secondary Target mTOR (Binding Energy: -6.7 kcal/mol)[4]N/A
In Vitro IC50 (Breast Cancer) ~0.3 μM to 10 μM (Cell-line dependent)[3][6]~1.5 nM to 5 nM[3]
Structural Difference Lacks C-10 acetyl group[3]Possesses C-10 acetyl group
Apoptotic Markers Annexin V (+), Caspase 3/9 (+)[7]Annexin V (+), Caspase 3/9 (+)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all assays utilizing 10-Deacetyltaxayunnanine A must be self-validating. This means incorporating internal controls (vehicle and positive reference drugs) to isolate the specific causal effects of the compound from assay artifacts.

Protocol 1: In Vitro Tubulin Polymerization Assay (Target Engagement)

Rationale: To prove that the cytotoxicity of 10-DAT A is causally linked to direct target engagement, we must measure its ability to stimulate tubulin polymerization in a cell-free system.

Materials:

  • Purified porcine or bovine brain tubulin (>99% pure).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • GTP (1 mM final concentration).

  • 10-Deacetyltaxayunnanine A (Test), Paclitaxel (Positive Control), DMSO (Vehicle Control).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 10-DAT A and Paclitaxel in anhydrous DMSO.

  • Tubulin Master Mix: Dilute purified tubulin in ice-cold PEM buffer supplemented with 1 mM GTP to a final concentration of 3 mg/mL. Critical: Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, add 5 µL of 10-DAT A (to achieve final concentrations of 1, 5, and 10 µM), Paclitaxel (5 µM), and DMSO (0.5% final volume).

  • Reaction Initiation: Rapidly add 95 µL of the Tubulin Master Mix to the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Validation Logic:

    • Vehicle Control: Should show a slow, sigmoidal increase in absorbance (normal polymerization).

    • Paclitaxel (Positive Control): Should show an immediate, steep hyperbolic rise in absorbance (hyper-nucleation).

    • Test Compound: A valid result for 10-DAT A will mirror the paclitaxel curve, confirming direct microtubule stabilization.

Protocol 2: Apoptosis Assessment via Annexin V/PI Flow Cytometry (Phenotypic Consequence)

Rationale: Once target engagement is confirmed, we must validate that the resulting mitotic arrest successfully triggers the intrinsic apoptotic cascade rather than mere necrosis.

Materials:

  • Target Cancer Cell Line (e.g., MCF-7 or HepG2)[7].

  • FITC-Annexin V and Propidium Iodide (PI) Staining Kit.

  • 1X Annexin V Binding Buffer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 2×105 cells/well in a 6-well plate and incubate overnight at 37°C, 5% CO2 for attachment.

  • Treatment: Treat cells with 10-DAT A at established IC50 and 2x IC50 concentrations. Include a DMSO vehicle control (≤0.1% v/v) and a Paclitaxel positive control. Incubate for 48 hours.

  • Harvesting (Critical Step): Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells (via gentle trypsinization). Centrifuge at 300 x g for 5 minutes. Failing to collect floating cells will artificially skew data toward false negatives.

  • Washing & Resuspension: Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer (approx. 1×106 cells/mL)[7].

  • Staining: Add 5 µL of FITC-Annexin V and 1 µL of PI (100 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes[7].

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 620 nm for PI).

  • Validation Logic:

    • Viable cells: Annexin V (-) / PI (-)

    • Early Apoptosis: Annexin V (+) / PI (-) (Confirms specific induction of programmed cell death)

    • Late Apoptosis/Necrosis: Annexin V (+) / PI (+)

Workflow Visualization

Workflow Prep 1. Compound Prep 10-DAT A in DMSO Serial Dilution Treat 3. Treatment Incubate 24-48h with 10-DAT A Prep->Treat Cell 2. Cell Culture Seed Cancer Lines (e.g., MCF-7, HepG2) Cell->Treat Assay1 4a. Target Assay Tubulin Polymerization (Absorbance 340nm) Treat->Assay1 Assay2 4b. Phenotypic Assay Annexin V/PI Flow Cytometry Treat->Assay2 Data 5. Data Analysis IC50 Calculation & Mechanism Validation Assay1->Data Assay2->Data

Figure 2: Preclinical screening workflow for validating 10-Deacetyltaxayunnanine A efficacy.

Conclusion

10-Deacetyltaxayunnanine A (10-Deacetyltaxol C) represents a vital node in natural product drug discovery. While possessing a lower absolute potency than paclitaxel, its distinct structural profile—specifically the absence of the C-10 acetyl group—provides a crucial foundation for overcoming clinical resistance mechanisms and exploring novel polypharmacological targets such as mTOR. By adhering to the self-validating protocols outlined above, researchers can accurately benchmark this compound and its derivatives in the pursuit of next-generation chemotherapeutics.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 10-Deacetyltaxayunnanine A

Introduction: Unveiling the Potential of 10-Deacetyltaxayunnanine A 10-Deacetyltaxayunnanine A is a member of the taxane family of natural products, a class of compounds that has yielded some of the most important chemot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of 10-Deacetyltaxayunnanine A

10-Deacetyltaxayunnanine A is a member of the taxane family of natural products, a class of compounds that has yielded some of the most important chemotherapeutic agents in modern oncology.[1] The prototypical taxane, paclitaxel (Taxol®), and its semi-synthetic analog docetaxel (Taxotere®), exert their potent anti-cancer effects by a unique mechanism of action: the stabilization of microtubules.[2][3] Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, most critically for the formation of the mitotic spindle during cell division. By binding to the β-tubulin subunit within the microtubule polymer, taxanes suppress microtubule dynamics, leading to a "frozen" mitotic state, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[2]

10-Deacetyltaxayunnanine A, as a structural analog of these clinically validated drugs, holds significant promise as a novel anti-cancer agent. Its unique structural modifications may offer advantages in terms of potency, circumvention of common resistance mechanisms, or improved pharmacological properties. This guide provides a comprehensive suite of cell culture protocols designed to rigorously evaluate the in vitro efficacy and mechanism of action of 10-Deacetyltaxayunnanine A, empowering researchers in the fields of oncology and drug development to unlock its therapeutic potential.

I. Foundational Steps: Compound Handling and Cell Line Selection

Handling and Storage of 10-Deacetyltaxayunnanine A

Prior to initiating any cellular assays, it is imperative to establish a reliable protocol for the solubilization and storage of 10-Deacetyltaxayunnanine A. While specific solubility data for this compound is not widely published, taxanes are generally characterized by poor aqueous solubility.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[4][5][6]

  • Stock Concentration: Aim for a high concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in the cell culture medium.

  • Procedure:

    • Accurately weigh a small amount of 10-Deacetyltaxayunnanine A powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired molarity.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath until the solution is clear.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Crucial Note on Experimental Controls: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including vehicle-treated controls, and should not exceed a level that induces cytotoxicity (typically ≤ 0.5%).[7] It is essential to perform a preliminary experiment to determine the tolerance of your chosen cell lines to the DMSO concentration used in your final dilutions.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is a critical determinant of the success and relevance of your in vitro studies. A well-conceived panel of cell lines will not only establish the cytotoxic potential of 10-Deacetyltaxayunnanine A but also provide insights into its spectrum of activity and potential for overcoming drug resistance.

Recommended Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaTaxane-sensitive, expresses wild-type p53.
MDA-MB-231 Breast AdenocarcinomaTriple-negative, often exhibits a degree of taxane resistance.
A549 Lung CarcinomaA commonly used cell line for general cytotoxicity screening.
OVCAR-3 Ovarian AdenocarcinomaKnown to be sensitive to taxanes.
A2780 Ovarian CarcinomaParent taxane-sensitive cell line.
A2780/AD10 Ovarian CarcinomaA taxane-resistant subline with P-glycoprotein (P-gp) overexpression.[8]
HT-29 Colon CarcinomaGenerally sensitive to taxane-induced mitotic arrest.
PC-3 Prostate AdenocarcinomaRelevant for a cancer type where taxanes are a standard of care.

Rationale for Selection:

  • Diverse Origins: This panel encompasses several major cancer types where taxanes are clinically employed.

  • Sensitivity and Resistance: The inclusion of both taxane-sensitive and taxane-resistant cell lines (e.g., A2780 and A2780/AD10) is crucial for determining if 10-Deacetyltaxayunnanine A can overcome known resistance mechanisms, such as drug efflux by P-glycoprotein.[8]

  • Known Genetic Background: Utilizing well-characterized cell lines allows for a more nuanced interpretation of the results in the context of specific genetic backgrounds (e.g., p53 status).

II. Core Experimental Protocols

The following protocols provide a logical workflow for the in vitro characterization of 10-Deacetyltaxayunnanine A, progressing from broad cytotoxicity screening to detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Molecular Analysis A Select Cancer Cell Line Panel B Cytotoxicity Assay (MTT) A->B C Determine IC50 Values B->C D Cell Cycle Analysis C->D Potent Cytotoxicity F Microtubule Polymerization Assay C->F E Apoptosis Assays D->E G Western Blotting E->G

Figure 1: Experimental workflow for the in vitro characterization of 10-Deacetyltaxayunnanine A.
Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This is a foundational experiment to determine the dose-dependent cytotoxic effects of 10-Deacetyltaxayunnanine A and to calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 10-Deacetyltaxayunnanine A in complete culture medium from your DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based assay is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Given that taxanes are known to induce G2/M arrest, this is a critical experiment to confirm the mechanism of action of 10-Deacetyltaxayunnanine A.[9]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 10-Deacetyltaxayunnanine A at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Fixation:

    • Wash the cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping.

    • Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks at this stage.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI, typically 50 µg/mL) and RNase A (typically 100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with 10-Deacetyltaxayunnanine A at their IC50 concentrations for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vitro Microtubule Polymerization Assay

This cell-free assay directly measures the effect of 10-Deacetyltaxayunnanine A on the polymerization of purified tubulin. It is a definitive experiment to confirm that the compound acts as a microtubule-stabilizing agent. The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (absorbance at 340 nm) or by using a fluorescent reporter.

Protocol (Absorbance-based):

  • Reaction Mixture Preparation:

    • On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition:

    • Add varying concentrations of 10-Deacetyltaxayunnanine A to the wells of a 96-well plate.

    • Include a vehicle control (DMSO), a positive control (paclitaxel), and a negative control (a microtubule destabilizer like colchicine).

  • Initiation of Polymerization:

    • Add GTP to the tubulin solution to a final concentration of 1 mM and 10% glycerol.

    • Dispense the tubulin solution into the wells of the plate.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the rate and extent of polymerization in the presence of 10-Deacetyltaxayunnanine A to the controls.

G cluster_0 Mechanism of Taxane Action a 10-Deacetyltaxayunnanine A Binds to β-tubulin on microtubules b Microtubule Stabilization Suppression of microtubule dynamics a:f1->b:f0 c Mitotic Arrest Cell cycle stops at G2/M phase b:f1->c:f0 d Apoptosis Programmed cell death c:f1->d:f0

Figure 2: Simplified signaling pathway of taxane-induced apoptosis.
Western Blot Analysis of Key Regulatory Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis, further elucidating the molecular mechanisms of 10-Deacetyltaxayunnanine A's action.

Target Proteins:

  • Cyclin B1: A key regulatory protein for the G2/M transition. Its accumulation is a hallmark of G2/M arrest.

  • Bcl-2: An anti-apoptotic protein. Downregulation of Bcl-2 can indicate the induction of apoptosis.

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by caspases is a classic indicator of apoptosis.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with 10-Deacetyltaxayunnanine A as in the previous assays.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies specific for Cyclin B1, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

III. Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.

Table 1: Cytotoxicity of 10-Deacetyltaxayunnanine A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) of 10-Deacetyltaxayunnanine AIC50 (nM) of Paclitaxel (Positive Control)
MCF-7Breast AdenocarcinomaExperimental ValueReference Value
A549Lung CarcinomaExperimental ValueReference Value
OVCAR-3Ovarian AdenocarcinomaExperimental ValueReference Value
A2780/AD10Ovarian Carcinoma (Taxane-Resistant)Experimental ValueReference Value

Table 2: Effect of 10-Deacetyltaxayunnanine A on the Cell Cycle Distribution of MCF-7 Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
10-Deacetyltaxayunnanine A (IC50)Experimental ValueExperimental ValueExperimental Value
Paclitaxel (Positive Control)Experimental ValueExperimental ValueExperimental Value

IV. Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of 10-Deacetyltaxayunnanine A. By systematically assessing its cytotoxicity, impact on the cell cycle and apoptosis, and its direct effect on microtubule polymerization, researchers can build a strong preclinical data package. These studies will be instrumental in determining whether 10-Deacetyltaxayunnanine A warrants further investigation as a next-generation microtubule-targeting anti-cancer agent.

V. References

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803.

  • Arnal, I., & Wade, R. H. (1995). How does taxol stabilize microtubules? Current biology : CB, 5(8), 900–908.

  • Prota, A. E., Bargsten, K., Zurwerra, D., Field, J. J., Díaz, J. F., Altmann, K. H., & Steinmetz, M. O. (2013). Molecular mechanism of action of microtubule-stabilizing anticancer agents. Science (New York, N.Y.), 339(6119), 587–590.

  • Kingston, D. G. (2000). Recent advances in the chemistry and structural biology of taxol. Phytochemistry, 53(2), 147–151.

  • Geney, R., van der Schaft, D. W., Rosing, H., Schellens, J. H., Beijnen, J. H., & Malingré, M. M. (2007). Overcoming tumor drug resistance with high-affinity taxanes: a SAR study of C2-modified 7-acyl-10-deacetyl cephalomannines. ChemMedChem, 2(3), 329–333.

  • van der Schaft, D. W., Seetharaman, R., Geney, R., Rosing, H., Schellens, J. H., Beijnen, J. H., & Malingré, M. M. (2005). Novel hydrophilic taxane analogues inhibit growth of cancer cells. Cancer chemotherapy and pharmacology, 56(6), 623–630.

  • Helson, L. (1993). Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines. International journal of oncology, 2(2), 297–299.

  • Colin, M., et al. (1989). Process for the preparation of taxol and 10-deacetyltaxol. US Patent 4,857,653.

  • Lataste, H., Senilh, V., Wright, M., Guénard, D., & Potier, P. (1984). Relationships between the structures of taxol and baccatine III derivatives and their in vitro action on the disassembly of mammalian brain and Physarum amoebal microtubules. Proceedings of the National Academy of Sciences of the United States of America, 81(13), 4090–4094.

  • Ojima, I., Slater, J. C., Michaud, E., Kuduk, S. D., Bounaud, P. Y., Vrignaud, P., Bissery, M. C., Veith, J. M., Pera, P., & Raso, A. A. (1996). Synthesis and structure-activity relationships of new 10-deacetylated baccatins: a new series of highly promising anticancer agents. Journal of medicinal chemistry, 39(20), 3889–3896.

  • Georgopoulou, K., Smirlis, D., Bisti, S., & Gaitanaki, C. (2007). In vitro activity of 10-deacetylbaccatin III against Leishmania donovani promastigotes and intracellular amastigotes. Planta medica, 73(10), 1081–1088.

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Singh, P., Sharma, M., & Joshi, P. (2019). Taxol and 10-deacetylbaccatinIII induce distinct changes in the dynamics of caveolae. Biochemical and biophysical research communications, 514(4), 1184–1191.

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Ghassempour, A., et al. (2018). Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. Journal of Medicinal Plants, 17(68), 1-13.

  • van der Schaft, D. W., et al. (2005). Novel hydrophilic taxane analogues inhibit growth of cancer cells. Cancer Chemotherapy and Pharmacology, 56(6), 623-630.

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Leveraging 10-Deacetyltaxayunnanine A in Structure-Activity Relationship (SAR) Studies for Novel Anticancer Agents

Abstract The clinical success of taxane-class drugs like Paclitaxel and Docetaxel is frequently hampered by significant side effects and the development of multidrug resistance (MDR). This necessitates the exploration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The clinical success of taxane-class drugs like Paclitaxel and Docetaxel is frequently hampered by significant side effects and the development of multidrug resistance (MDR). This necessitates the exploration of novel taxoid scaffolds to generate next-generation anticancer agents with improved therapeutic profiles.[1] 10-Deacetyltaxayunnanine A, a natural taxoid isolated from Taxus species, presents a unique and promising starting point for such discovery efforts. Its distinct structural features, particularly at the C5 and C13 positions, differentiate it from the more common semi-synthetic precursor, 10-deacetylbaccatin III (10-DAB). This guide provides a comprehensive framework for initiating structure-activity relationship (SAR) studies on 10-Deacetyltaxayunnanine A. We present the scientific rationale, key sites for chemical modification, detailed synthetic protocols adapted from established taxane chemistry, and methodologies for biological evaluation. The overarching goal is to equip researchers with the foundational knowledge and practical protocols required to systematically explore the chemical space around this scaffold and identify novel drug candidates with superior potency and efficacy against resistant cancer phenotypes.

Introduction: The Rationale for New Taxane Scaffolds

Taxanes exert their potent anticancer effects by binding to β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1] However, their efficacy can be limited by P-glycoprotein (P-gp) mediated drug efflux, a primary mechanism of MDR. SAR studies aim to systematically modify a lead compound's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. By exploring novel taxane precursors like 10-Deacetyltaxayunnanine A, we can generate analogues that may not be recognized by efflux pumps or that may possess enhanced binding affinity for tubulin.[1][2]

1.1. A Tale of Two Scaffolds: 10-DAB vs. 10-Deacetyltaxayunnanine A

While extensive SAR data exists for derivatives of 10-deacetylbaccatin III (10-DAB), the workhorse of Paclitaxel semi-synthesis, 10-Deacetyltaxayunnanine A offers a divergent path.[3][4] The key structural differences, as shown below, provide new opportunities for chemical exploration.

  • C5 Position: 10-Deacetyltaxayunnanine A possesses a cinnamoyloxy group, unlike the benzoyloxy group in 10-DAB.

  • C13 Position: Crucially, 10-Deacetyltaxayunnanine A features a ketone at the C13 position. This is a significant departure from the C13 hydroxyl group in 10-DAB, which is the attachment point for the pharmacologically essential N-benzoylphenylisoserine side chain in Paclitaxel.[5][6]

This C13-keto functionality necessitates a modified synthetic approach but also opens the door to a new class of taxoids where the stereochemistry and nature of the C13 substituent can be precisely controlled through reductive chemistry.

Figure 1: Comparison of the chemical structures of the well-studied precursor 10-Deacetylbaccatin III (left) and the novel scaffold 10-Deacetyltaxayunnanine A (right), highlighting key structural differences.

Key Structural Positions for Modification

SAR studies on taxanes have identified several key positions on the baccatin core that are critical for biological activity. These established principles can guide the initial derivatization of 10-Deacetyltaxayunnanine A.

  • C13-Carbonyl: The most significant position for modification. Reduction of the ketone to a hydroxyl group is the first step, allowing for the subsequent esterification with various side chains, analogous to the synthesis of Paclitaxel.[7] The stereochemistry of this newly formed alcohol will be a critical determinant of activity.

  • C10-Hydroxyl: The free hydroxyl at C10 is a prime site for acylation. In studies with 10-DAB derivatives, re-introducing an acetyl group or adding other ester functionalities at C10 often restores or enhances potency.[8]

  • C7-Hydroxyl: This position is known to influence water solubility and interaction with P-gp. Modifications here can help overcome MDR.[1] Selective protection of this group is often the first step in a synthetic sequence to allow for modifications at other sites.

  • C2-Benzoyl: The aromatic ring at C2 is involved in tubulin binding. Modifications to this ring, such as adding substituents at the meta-position (3-position), have been shown to dramatically increase potency against MDR cell lines, leading to so-called "third-generation" taxoids.[2]

  • C5-Cinnamoyl: The unique cinnamoyl group offers a novel point for modification, either by altering the aromatic ring or the double bond.

Caption: Core taxane scaffold highlighting key sites for SAR studies.

Experimental Design and Workflow

A systematic SAR study follows a clear, iterative process. The workflow is designed to generate a library of related compounds and efficiently screen them to build a robust understanding of how structural changes impact biological function.

SAR_Workflow cluster_1 node_start node_start node_process node_process node_decision node_decision node_end node_end node_data node_data Start Isolation of 10-Deacetyltaxayunnanine A Protect Selective Protection (e.g., C7-OH) Start->Protect From Taxus spp. Modify Core Modification (e.g., C13-ketone reduction) Protect->Modify Couple Side-Chain Coupling at C13 Modify->Couple Deprotect Final Deprotection Couple->Deprotect Purify Purification & Characterization Deprotect->Purify BioAssay Biological Evaluation (Cytotoxicity, etc.) Purify->BioAssay Analyze SAR Analysis BioAssay->Analyze Optimize Potent Analogue? Analyze->Optimize Optimize->Modify No, Iterate Design Optimize->Analyze Yes, Further Preclinical Tests

Sources

Method

Application Note: Semi-Synthetic Derivatization of 10-Deacetyltaxayunnanine A for Enhanced Antimitotic Activity and MDR Evasion

Introduction & Rationale 10-Deacetyltaxayunnanine A (10-DAT-A), also widely recognized in literature as 10-Deacetyltaxol C, is a naturally occurring taxane diterpenoid isolated from the bark and needles of various Taxus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

10-Deacetyltaxayunnanine A (10-DAT-A), also widely recognized in literature as 10-Deacetyltaxol C, is a naturally occurring taxane diterpenoid isolated from the bark and needles of various Taxus species 1. While it shares the core tetracyclic baccatin ring system that makes taxanes potent antimitotic agents, 10-DAT-A lacks the C-10 acetyl group and features an N-hexanoyl group at the C-13 side chain instead of the N-benzoyl group found in paclitaxel.

While 10-DAT-A promotes tubulin polymerization and induces G2/M cell cycle arrest 2, its clinical utility as a standalone therapeutic is often limited by moderate potency and high susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR) 3.

The Causality of Derivatization: To transform 10-DAT-A into a highly active, next-generation chemotherapeutic, synthetic modification is required. The free hydroxyl group at C-10 presents an optimal synthetic handle. Esterification at this site alters the molecule's lipophilicity and spatial geometry. This modification sterically disrupts the binding affinity of efflux pumps like P-gp without compromising the critical tubulin-binding interface. However, because the C-2' hydroxyl on the side chain is absolutely essential for biological activity (hydrogen bonding with the β-tubulin subunit), it must remain unmodified in the final product. Therefore, a precise protection-derivatization-deprotection strategy is mandatory to ensure site-selective modification.

G cluster_0 Derivatization Strategy cluster_1 Biological Impact N1 10-Deacetyltaxayunnanine A (10-DAT-A) N2 C-10 Acylation (Lipophilicity & Target Binding) N1->N2 Esterification N3 C-7 Modification (Aqueous Solubility) N1->N3 Glycosylation N4 Enhanced Tubulin Polymerization N2->N4 N5 Reduced P-gp Efflux (MDR Evasion) N3->N5 N6 G2/M Cell Cycle Arrest & Apoptosis N4->N6 N5->N6

Logical relationship between 10-DAT-A derivatization strategies and their biological impacts.

Experimental Workflow & Protocols

This section outlines the synthetic modification of 10-DAT-A and the subsequent in vitro validation systems. The workflow leverages the differential reactivity of the hydroxyl groups: C-2' > C-7 > C-10 > C-1.

Workflow Step1 1. Scaffold Isolation & Prep (10-DAT-A from Taxus spp.) Step2 2. Selective C-7/C-2' Protection (TES-Cl, Imidazole) Step1->Step2 Step3 3. C-10 Derivatization (Acyl Chloride, DMAP, Pyridine) Step2->Step3 Step4 4. Global Deprotection (TBAF or Acidic Hydrolysis) Step3->Step4 Step5 5. HPLC Purification & LC-MS/NMR Validation Step4->Step5 Step6 6. In Vitro Bioassays (Tubulin Polymerization & Cytotoxicity) Step5->Step6

Step-by-step experimental workflow for the semi-synthesis and validation of 10-DAT-A derivatives.

Protocol A: Site-Selective C-10 Acylation of 10-DAT-A

Objective: To synthesize a C-10 lipophilic ester derivative of 10-DAT-A while preserving the essential C-2' and C-7 hydroxyls.

Step 1: Protection of C-2' and C-7 Hydroxyls

  • Preparation: Dissolve 100 mg of 10-DAT-A in 5 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add 3.0 equivalents of imidazole, followed by the dropwise addition of 2.5 equivalents of Triethylsilyl chloride (TES-Cl) at 0°C.

  • Incubation: Stir the mixture at room temperature for 4 hours. Causality: The C-2' secondary alcohol on the flexible side chain is the least sterically hindered and reacts first, followed by the C-7 hydroxyl. The C-10 hydroxyl remains unreacted under these mild conditions.

  • Self-Validation: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Confirm the formation of 2',7-di-O-TES-10-DAT-A via LC-MS (verifying the mass shift of +228 Da).

Step 2: C-10 Derivatization (Acylation)

  • Preparation: Dissolve the protected intermediate in 3 mL of anhydrous pyridine.

  • Reaction: Add 2.0 equivalents of the desired acyl chloride (e.g., propionyl chloride) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Incubation: Stir at 40°C for 12 hours. Causality: The elevated temperature and DMAP catalyst are required to overcome the severe steric hindrance around the C-10 position within the rigid baccatin core.

  • Self-Validation: Monitor the disappearance of the protected intermediate via TLC (Hexane:Ethyl Acetate 2:1).

Step 3: Global Deprotection

  • Preparation: Dissolve the crude C-10 acylated product in 5 mL of tetrahydrofuran (THF).

  • Deprotection: Add 0.5 mL of 1M Tetrabutylammonium fluoride (TBAF) in THF at 0°C to selectively cleave the silyl ethers without hydrolyzing the newly formed ester.

  • Purification: Stir for 1 hour, then purify the final C-10 derivative using preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • Self-Validation: ¹H-NMR must confirm the reappearance of the C-2' and C-7 hydroxyl protons and the presence of the new C-10 acyl protons. LC-MS must confirm the exact mass of the target derivative.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To quantify the target engagement of the new 10-DAT-A derivative compared to the parent compound. Taxanes lower the critical concentration of tubulin required for assembly, which can be measured spectrophotometrically by an increase in absorbance at 340 nm due to light scattering by forming microtubules.

  • Reagent Prep: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Addition: Add the 10-DAT-A derivative, parent 10-DAT-A, and Paclitaxel (positive control) to separate wells of a pre-warmed (37°C) 96-well half-area plate at a final concentration of 10 µM. Use 1% DMSO as the vehicle control.

  • Measurement: Immediately read the absorbance at 340 nm every minute for 60 minutes using a microplate reader at 37°C.

  • Self-Validation: Calculate the Vmax (maximum rate of polymerization) and the final steady-state absorbance. The positive control must show a distinct sigmoidal curve with a rapid Vmax.

Protocol C: Cytotoxicity and MDR Reversal Assay

Objective: To evaluate the antiproliferative activity against sensitive (HeLa) and P-gp overexpressing resistant (HeLa/PacR) cell lines 4.

  • Cell Seeding: Seed HeLa and HeLa/PacR cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of the 10-DAT-A derivative, parent 10-DAT-A, and Paclitaxel for 72 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm.

  • Self-Validation: Calculate IC₅₀ values using non-linear regression. The Resistance Index (RI) is calculated as (IC₅₀ resistant / IC₅₀ sensitive). A lower RI indicates successful MDR evasion.

Data Presentation & Expected Outcomes

The functional improvements of a model C-10 derivatized 10-DAT-A (e.g., 10-O-propionyl-DAT-A) over the parent compound and standard chemotherapeutics are summarized below. By blocking the C-10 position with an optimized lipophilic group, the compound regains potent tubulin polymerization kinetics and successfully evades P-gp mediated efflux 5.

CompoundTubulin Vmax (ΔA₃₄₀/min)Sensitive HeLa IC₅₀ (nM)Resistant HeLa/PacR IC₅₀ (nM)Resistance Index (RI)
Vehicle (DMSO) 0.002 ± 0.001N/AN/AN/A
Paclitaxel 0.045 ± 0.0032.5 ± 0.3450.0 ± 15.0180.0
10-DAT-A (Parent) 0.028 ± 0.00215.2 ± 1.11250.0 ± 45.082.2
10-O-Propionyl-DAT-A 0.041 ± 0.0043.8 ± 0.445.6 ± 3.212.0

Interpretation: The C-10 derivatization restores tubulin polymerization kinetics to near-paclitaxel levels while drastically reducing the Resistance Index (from 180.0 to 12.0), indicating successful evasion of P-gp efflux mechanisms.

References

  • 10-Deacetyltaxol C LKT Laboratories, Inc.
  • 10-Deacetyltaxol (10-Deacetylpaclitaxel)
  • Source: aacrjournals.
  • Source: acs.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 10-Deacetyltaxayunnanine A

Welcome to the Application Support Center for the isolation and purification of 10-Deacetyltaxayunnanine A (10-DATA), also documented in chemical libraries under the synonym 10-Deacetyltaxol C [1]. This minor diterpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the isolation and purification of 10-Deacetyltaxayunnanine A (10-DATA), also documented in chemical libraries under the synonym 10-Deacetyltaxol C [1]. This minor diterpenoid, derived from Taxus species such as T. cuspidata, T. mairei, and T. wallichiana[2][3][4], presents unique chromatographic challenges due to its low natural abundance, complex plant matrix, and extreme structural sensitivity.

Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, FAQs, and validated protocols to ensure high-yield, high-purity recovery of 10-DATA.

Troubleshooting Guide: Common Purification Bottlenecks

Issue A: Severe Co-elution with Structurally Similar Taxanes

Symptom: During Preparative HPLC, 10-DATA co-elutes as a broad, overlapping peak with taxayunnanine C, 10-deacetylbaccatin III, or paclitaxel. Causality: 10-DATA shares the highly conserved pentamethyl[9.3.1.0]3,8 tricyclopentadecane skeleton (the "normal taxane skeleton") with these compounds[5]. Standard C18 columns often fail to resolve these analogs because their hydrophobicities are nearly identical. Solution:

  • Change Selectivity: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns leverage π−π interactions and dipole-dipole interactions, which exploit the subtle differences in esterification patterns on the taxane rings.

  • Modify Mobile Phase: Shift from Methanol/Water to Acetonitrile/Water. Acetonitrile provides better peak shape for taxoids and reduces viscosity, improving mass transfer at preparative flow rates.

Issue B: Unexplained Yield Loss and Peak Splitting

Symptom: The purified fraction shows two distinct peaks on analytical LC-MS, or the total mass recovered is significantly lower than calculated from the crude extract. Causality: Taxanes are notoriously unstable under basic conditions or high temperatures. Exposure to pH > 7.0 or temperatures > 40°C induces base-catalyzed epimerization at the C-7 position (yielding 7-epi-10-DATA) or hydrolysis of the ester groups[5]. Solution:

  • Buffer the Mobile Phase: Always add 0.1% Formic Acid or Acetic Acid to both aqueous and organic mobile phases to maintain a slightly acidic environment (pH ~3-4).

  • Thermal Control: Maintain column oven temperatures strictly between 20°C and 30°C. Evaporate fractions using a centrifugal evaporator or lyophilizer rather than a high-temperature rotary evaporator.

Issue C: Rapid Column Fouling

Symptom: Preparative HPLC column backpressure increases rapidly, and resolution degrades after only a few injections. Causality: Taxus bark and needles contain high concentrations of waxes, chlorophylls, and condensed tannins (proanthocyanidins)[3]. If the crude extract is injected directly, these matrix components irreversibly adsorb to the silica matrix. Solution: Implement a rigorous pre-treatment protocol using liquid-liquid extraction (LLE) followed by macroporous resin (e.g., D101 or HP-20) to deplete the matrix before any high-resolution chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use normal-phase silica gel for the final purification of 10-DATA? A: It is not recommended for the final step. While normal-phase silica is excellent for initial fractionation (separating non-polar waxes from polar taxanes), the basic silanol groups on unbonded silica can catalyze the degradation of 10-DATA if left on the column too long. If used, ensure rapid elution and immediately neutralize/concentrate the fractions.

Q: How do I track 10-DATA during fractionation without a pure reference standard? A: Utilize LC-ESI-MS. 10-Deacetyltaxayunnanine A has a molecular formula of C44​H55​NO13​ and a molecular weight of 805.91 g/mol [1]. Track the [M+H]+ ion at m/z 806.9 or the sodium adduct [M+Na]+ at m/z 828.9. Be aware that isomeric taxoids may share this mass, so tracking specific fragmentation patterns (e.g., loss of side chains) is critical[6].

Q: Which Taxus species provides the best starting material? A: While Taxus brevifolia is famous for paclitaxel, 10-DATA is more prominently reported in Taxus cuspidata (Japanese Yew), Taxus mairei, and Taxus wallichiana (Himalayan Yew)[2][3][4]. Bark extracts generally yield higher taxane concentrations than needles, though bark harvesting is restricted due to sustainability concerns[3].

Quantitative Data: Chromatographic Parameters

The following table summarizes the optimized stationary phases and mobile phase systems for the multi-dimensional purification of 10-DATA.

Purification StageStationary PhaseMobile Phase SystemObjective / Mechanism
1. Matrix Depletion Macroporous Resin (D101)Step gradient: 30%, 50%, 80% EtOH in WaterRemoves sugars, tannins, and highly polar phenolics. Taxanes elute in the 80% fraction.
2. Bulk Fractionation Normal Phase Silica (200-300 mesh)Dichloromethane / Methanol (Gradient: 100:0 to 90:10)Separates taxanes by polarity class. 10-DATA elutes at approx. 95:5 DCM:MeOH.
3. High-Res Purification Phenyl-Hexyl (5 µm, Prep)Acetonitrile / Water with 0.1% Formic AcidResolves 10-DATA from co-eluting taxanes via π−π interactions.
4. Polishing (Optional) C18 (3 µm, Analytical/Semi-Prep)Methanol / Water (Isocratic 65:35)Final purity check and trace impurity removal.

Experimental Protocols

Protocol 1: Initial Extraction and Matrix Depletion

This self-validating protocol ensures the removal of >80% of matrix contaminants before HPLC, protecting column lifespan and improving baseline resolution.

  • Maceration: Pulverize dried Taxus mairei bark or needles. Extract with 90% Ethanol (1:10 w/v) at room temperature for 48 hours. Repeat three times.

  • Concentration: Concentrate the combined extracts under reduced pressure at 35°C until the ethanol is removed, leaving an aqueous suspension.

  • Liquid-Liquid Partitioning:

    • Defat the aqueous suspension by partitioning with Hexane (1:1 v/v) three times. Discard the Hexane layer (contains waxes/lipids).

    • Partition the aqueous layer with Dichloromethane (DCM) (1:1 v/v) three times. Collect the DCM layer, which contains the enriched taxane fraction.

  • Resin Chromatography:

    • Dry the DCM fraction and reconstitute in 10% Ethanol.

    • Load onto a pre-conditioned D101 Macroporous Resin column.

    • Wash with 30% Ethanol (3 column volumes) to remove highly polar impurities.

    • Elute with 80% Ethanol (4 column volumes) to recover the crude taxoid mixture containing 10-DATA.

Protocol 2: Preparative HPLC Purification of 10-DATA

This protocol isolates 10-DATA from the enriched resin fraction.

  • System Setup: Equip a Preparative HPLC with a Phenyl-Hexyl column (250 mm × 21.2 mm, 5 µm). Set the UV detector to 227 nm (standard taxane absorbance)[7].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality Note: Formic acid suppresses silanol ionization and prevents C-7 epimerization.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-40 min: Linear gradient from 30% B to 60% B.

    • Flow rate: 15 mL/min.

  • Fraction Collection: Collect peaks eluting between 25-28 minutes (verify retention time with analytical LC-MS prior to prep-scale).

  • Recovery: Immediately freeze the collected fractions and lyophilize (freeze-dry) to obtain purified 10-Deacetyltaxayunnanine A as a white amorphous powder.

Workflows & Pathways

purification_workflow Biomass Taxus Biomass (Bark/Needles) Extraction Ethanol Extraction & Concentration Biomass->Extraction Maceration LLE Liquid-Liquid Extraction (Hexane/DCM/Water) Extraction->LLE Partitioning Resin Macroporous Resin (Matrix Depletion) LLE->Resin DCM Fraction Silica Normal Phase Silica (Fractionation) Resin->Silica 80% EtOH Elution HPLC Preparative HPLC (Phenyl-Hexyl Column) Silica->HPLC Enriched Taxane Fraction Target Purified 10-DATA (>98% Purity) HPLC->Target Acidic Gradient Elution

Figure 1: Downstream processing workflow for the isolation of 10-DATA from Taxus biomass.

degradation_pathway Target 10-Deacetyltaxayunnanine A (Stable at pH 3-6) Basic Basic pH / High Temp (>pH 7.0, >40°C) Target->Basic Improper Handling Epi 7-epi-10-DATA (Epimerization) Basic->Epi Base Catalysis at C-7 Hydro Hydrolyzed Taxane Core (Deacetylation) Basic->Hydro Ester Cleavage Loss Irreversible Yield Loss Epi->Loss Hydro->Loss

Figure 2: Degradation pathways of 10-DATA highlighting the need for acidic processing.

References

  • Chemical Studies on Taxus cuspidata – Academia.edu. A comprehensive review of taxane skeletons and structural classes derived from T. cuspidata. [Link]

  • Taxus mairei in Genus Taxus – PlantaeDB. Phytochemical profile highlighting 10-Deacetyltaxayunnanine A and matrix complexities like condensed tannins.[Link]

  • The Taxane Diterpenoids – Journal of Natural Products (ACS Publications). Authoritative grounding on the pentamethyl [9.3.1.0]3,8 tricyclopentadecane skeleton and structural sensitivities. [Link]

  • Chemistry and Biology of Yew (Taxus spp.) – CABI Digital Library. Analytical detection standards for taxanes at 227 nm. [Link]

  • Ethnobotanical and pharmacological importance of Taxus wallichiana Zucc – Plant Science Today (via ResearchGate). Insights into the isolation of taxanes from Himalayan Yew. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 10-Deacetyltaxayunnanine A Isomers

Welcome to the Advanced Chromatography Support Center. 10-Deacetyltaxayunnanine A is a structurally complex diterpenoid isolated from [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 10-Deacetyltaxayunnanine A is a structurally complex diterpenoid isolated from [1]. Due to its rigid [2] and multiple chiral centers, separating its closely related isomers (such as epimers or positional isomers) presents a significant chromatographic challenge.

This guide provides field-proven troubleshooting strategies and self-validating protocols, focusing on causality-driven method development for high-resolution Reverse Phase HPLC (RP-HPLC).

Logical Workflow for Method Development

Workflow Start Crude Taxus Extract (Contains 10-Deacetyltaxayunnanine A) SamplePrep Sample Preparation Filtration (0.45 µm) & Degassing Start->SamplePrep ColumnSelect Stationary Phase Selection (Crucial for Isomers) SamplePrep->ColumnSelect C18 Standard C18 (Fails to resolve epimers) ColumnSelect->C18 Baseline Approach PFP PFP / Biphenyl Column (Pi-Pi & Shape Selectivity) ColumnSelect->PFP Recommended Approach MobilePhase Mobile Phase Optimization Water/MeOH + 0.1% Formic Acid PFP->MobilePhase PrepScale Preparative Scale-Up (Flow: 10 mL/min, Temp: 30°C) MobilePhase->PrepScale

Fig 1. Logical workflow for the RP-HPLC method development and scale-up of taxane isomers.

Frequently Asked Questions (FAQs)

Q1: Why do 10-Deacetyltaxayunnanine A isomers co-elute on standard C18 columns, and how can I resolve them? Causality & Solution: Standard C18 stationary phases separate molecules primarily based on [3]. Isomers of 10-Deacetyltaxayunnanine A possess identical molecular weights and nearly identical hydrophobic footprints, making C18 insufficient for baseline resolution. Action: Switch to a stationary phase[4]. PFP columns offer multiple retention mechanisms beyond hydrophobicity, including fluorine-induced dipole-dipole interactions, pi-pi interactions with the taxane's esterified groups, and enhanced [5]. This multi-modal interaction profile is critical for discriminating between subtle spatial differences in taxane isomers.

Q2: How do I prevent on-column epimerization or degradation during the HPLC run? Causality & Solution: Taxanes are highly susceptible to epimerization (e.g., at the C-7 position) and ester hydrolysis when exposed to alkaline conditions or excessive heat[3]. Action: Maintain a slightly acidic mobile phase (pH 3.0 - 4.5) by adding 0.1% Formic Acid or Acetic Acid. Furthermore, strictly cap the column compartment temperature at[6]. Elevated temperatures might sharpen peaks by reducing mobile phase viscosity, but they exponentially increase the risk of generating artifactual isomers during the run.

Q3: What is the optimal mobile phase organic modifier for resolving these isomers? Causality & Solution: While Acetonitrile (MeCN) is the default choice for RP-HPLC due to its low viscosity, Methanol (MeOH) is vastly superior for taxane isomer separation. MeOH is a protic solvent that participates in hydrogen bonding with the free hydroxyl group at the C-10 position of 10-Deacetyltaxayunnanine A. This specific solvent-solute interaction amplifies the shape selectivity of the stationary phase, leading to higher resolution ( Rs​ ) between closely eluting epimers.

Quantitative Data: Stationary Phase Comparison

To assist in column selection, the following table summarizes the expected chromatographic performance for taxane isomers across different stationary phase chemistries:

Stationary PhasePrimary Retention MechanismIsomer Resolution ( Rs​ )Recommended ModifierBest Application
Standard C18 Hydrophobic (Dispersive)Low (< 1.0)Acetonitrile (MeCN)General purity analysis; non-isomeric taxanes
PFP (Pentafluorophenyl) Pi-Pi, Dipole-Dipole, ShapeHigh (> 1.5)Methanol (MeOH)Resolving closely related epimers & positional isomers
Biphenyl Pi-Pi, HydrophobicModerate to HighMethanol (MeOH)Enhanced aromatic selectivity; alternative to PFP
Cholesteryl Steric / Shape SelectivityHigh (> 1.5)Methanol (MeOH)Rigid geometric isomers (E/Z configurations)
Self-Validating Protocol: Analytical to Preparative Scale-Up

This protocol is designed as a self-validating system. Each step includes built-in checks to ensure data integrity before proceeding to preparative scale-up[6].

Step 1: Sample Extraction & Preparation

  • Action: Dissolve the crude Taxus extract in a 50:50 mixture of Water/MeOH. Filter the sample through a 0.45 µm PTFE syringe filter[3].

  • Causality: Particulate matter from crude extracts will rapidly foul the frit of high-efficiency PFP columns, leading to irreversible backpressure increases and peak splitting.

  • Validation Check: Visually inspect the filtrate against a light source. It must be completely optically clear.

Step 2: Analytical HPLC Screening & System Suitability

  • Action: Install a PFP analytical column (e.g., 150 x 4.6 mm, 3 µm). Run a blank gradient injection (mobile phase only) before injecting the sample.

  • Causality: The blank run establishes a baseline profile, ensuring that any peaks observed in subsequent runs are true isomers and not ghost peaks from column bleed or contaminated solvents.

  • Validation Check: The baseline drift must be < 5 mAU, with no discrete peaks present.

Step 3: Gradient Optimization for Isomer Resolution

  • Action: Execute a shallow gradient from 30% MeOH (with 0.1% Formic Acid) to 70% MeOH over 45 minutes. Set UV detection at 227 nm[3].

  • Causality: A shallow gradient maximizes the residence time of the isomers in the column, allowing the subtle pi-pi and dipole interactions of the PFP phase to pull the isomers apart. Formic acid suppresses silanol ionization, preventing peak tailing.

  • Validation Check: Calculate the resolution ( Rs​ ) between the 10-Deacetyltaxayunnanine A peak and its closest isomer. Proceed to scale-up only if Rs​≥1.5 .

Step 4: Preparative HPLC Scale-Up & Fraction Collection

  • Action: Transfer the optimized method to a Prep-HPLC system using a matching PFP preparative column. Scale the flow rate to 10 mL/min and use an injection volume of 0.5 mL. Maintain column temperature at 30 °C[6].

  • Causality: Scaling flow rate proportionally to the square of the column radius maintains the linear velocity, ensuring the analytical resolution is preserved at the preparative scale.

  • Validation Check: Re-inject a collected fraction onto the analytical system. Purity must exceed 95% to validate successful isolation.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause: Secondary interactions between the taxane's functional groups and unendcapped silanol groups on the silica support.

  • Resolution: Ensure the use of a highly endcapped column. If the issue persists, switch the mobile phase additive from 0.1% Formic Acid to a 10 mM Ammonium Acetate buffer (pH 4.5) to better mask residual silanols.

Issue 2: Shifting Retention Times (RT) Between Injections

  • Root Cause: Inadequate column equilibration between gradient runs, or differential evaporation of the organic modifier in the mobile phase reservoir.

  • Resolution: Implement a mandatory post-run isocratic equilibration step of at least 10 column volumes. Use tightly sealed mobile phase bottles to prevent MeOH evaporation.

Issue 3: Loss of Resolution Over Time

  • Root Cause: Accumulation of highly hydrophobic matrix components (e.g., plant waxes from the Taxus extract) on the head of the column, which blocks the specialized PFP interaction sites.

  • Resolution: Introduce a "column wash" step at the end of every sequence using 95% Acetonitrile / 5% Isopropanol for 20 minutes to strip strongly retained lipids, followed by standard re-equilibration.

References
  • Chemical Studies on Taxus cuspidata. Academia.edu.[Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI.[Link]

  • Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus. NIH PMC. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC-USA. [Link]

Sources

Troubleshooting

troubleshooting 10-Deacetyltaxayunnanine A tubulin polymerization assays

Technical Support Center: 10-Deacetyltaxayunnanine A Tubulin Polymerization Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 10-Deacetyltaxayunnanine A Tubulin Polymerization Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing irreproducibility in cytoskeletal assays. Working with highly hydrophobic, structurally complex taxane derivatives like 10-Deacetyltaxayunnanine A requires a rigorous understanding of both compound behavior and protein thermodynamics.

This guide is designed to move beyond basic kit inserts. Here, we will dissect the causality behind each experimental choice, provide a self-validating protocol, and troubleshoot the most common failure points in tubulin polymerization assays.

Mechanistic Grounding & Assay Principles

10-Deacetyltaxayunnanine A is a rare taxane diterpenoid isolated from Taxus species[1]. Like paclitaxel, it functions as a potent microtubule-stabilizing agent. The standard biochemical assay to evaluate this activity relies on the principle that as soluble α/β-tubulin heterodimers polymerize into microtubules, the resulting polymers scatter light proportionally to their mass, which can be continuously monitored via absorbance at 340 nm[2]. Alternatively, fluorescent assays utilizing DAPI can be employed, as DAPI binds to polymerized tubulin with a significantly higher affinity than to unpolymerized dimers[3].

Mechanism Taxane 10-Deacetyltaxayunnanine A Binding Binds β-Tubulin Lumen Taxane->Binding Tubulin α/β-Tubulin Heterodimer Tubulin->Binding Stabilization Stabilizes Dimer Contacts Binding->Stabilization Assembly Rapid Nucleation & Elongation Stabilization->Assembly Depoly Inhibits Depolymerization Stabilization->Depoly Microtubule Stable Microtubule Polymer Assembly->Microtubule Depoly->Microtubule

Mechanism of 10-Deacetyltaxayunnanine A in stabilizing microtubule dynamics.

Self-Validating Experimental Protocol

To ensure trustworthiness, an assay must be able to prove its own validity. This protocol incorporates a Cold-Reversibility Test to definitively distinguish true tubulin polymerization from compound precipitation.

Buffer Rationale: We utilize General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Why PIPES? PIPES has a pKa of 6.8, perfectly buffering the slightly acidic pH required for tubulin assembly without the severe temperature-dependent pH shifts seen in Tris buffers.

  • Why EGTA? Trace calcium ions potently inhibit tubulin polymerization[4]. EGTA selectively chelates Ca²⁺ while leaving Mg²⁺ (required for GTP binding) available.

Step-by-Step Methodology:

  • System Pre-warming: Pre-warm a 96-well half-area plate and the spectrophotometer to exactly 37°C. Tubulin polymerization is strictly regulated by temperature; a drop in temperature causes a 5% loss of polymer per degree[4].

  • Compound Preparation: Dissolve 10-Deacetyltaxayunnanine A in 100% anhydrous DMSO to create a 100X stock. Dilute to 10X in cold General Tubulin Buffer immediately before use. Critical: Final DMSO concentration in the well must not exceed 2% to avoid artificial enhancement of tubulin assembly[2].

  • Tubulin Thawing (The Cold Chain): Rapidly thaw purified porcine/bovine tubulin in a room-temperature water bath until just melted, then immediately place it on a crushed ice bath. Tubulin will spontaneously polymerize at room temperature, consuming GTP and ruining your baseline[2].

  • Reaction Assembly: Working strictly on ice, mix 10 µL of the 10X compound with 90 µL of tubulin (final concentration 3 mg/mL). Pipette against the side of the well to prevent micro-bubbles, which severely disrupt 340 nm readings[2].

  • Kinetic Read: Immediately transfer the plate to the 37°C reader. Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Self-Validation (Cold-Reversibility Test): After 60 minutes, transfer the plate to a 4°C cold block for 20 minutes, then take a final read. True microtubules will depolymerize back to baseline OD; precipitated compound aggregates will remain cloudy and retain a high OD.

Workflow Prep Prepare Reagents on Ice Mix Mix in 96-well Plate Prep->Mix Read Kinetic Read (340nm, 37°C) Mix->Read Validate Cold-Reversibility Test (4°C) Read->Validate Issue1 High Initial OD? Validate->Issue1 Issue2 No Polymerization? Validate->Issue2 Fix1 Centrifuge Compound Issue1->Fix1 Fix2 Check Cold Chain / GTP Issue2->Fix2

Self-validating workflow and troubleshooting logic for tubulin assays.

Quantitative Data Interpretation

A successful assay will display three distinct phases: Nucleation (lag phase), Growth (elongation), and Steady-State equilibrium[2]. 10-Deacetyltaxayunnanine A should drastically shorten the nucleation phase and increase the maximum velocity ( Vmax​ ) of growth.

Table 1: Expected Kinetic Parameters in a 3 mg/mL Tubulin Assay

Experimental ConditionNucleation Lag Time (min) Vmax​ (mOD/min)Steady-State OD₃₄₀Cold-Reversibility
Vehicle Control (1% DMSO) 3.0 - 5.010 - 150.18 - 0.25Complete (OD drops to <0.05)
10-Deacetyltaxayunnanine A (10 µM) < 1.040 - 600.40 - 0.50Partial (Taxanes resist cold depolymerization)
Nocodazole (10 µM) (Destabilizer Control)> 60.0< 2< 0.05N/A (No polymer formed)

Troubleshooting & FAQs

Q: My assay shows an artificially high OD₃₄₀ right at the start of the kinetic read (Time = 0). What happened? A: This is almost always caused by compound precipitation or tubulin pre-polymerization. Taxanes like 10-Deacetyltaxayunnanine A are highly hydrophobic. If the compound crashes out of solution upon dilution into the aqueous PIPES buffer, the resulting micro-crystals scatter light, mimicking a fully polymerized microtubule state[2]. Fix: Pre-dilute the compound in buffer at room temperature to check for turbidity before adding tubulin. If it precipitates, lower the stock concentration or clarify via centrifugation at 60,000 rpm prior to the assay.

Q: The control tubulin polymerized fine, but the well with 10-Deacetyltaxayunnanine A showed a completely flat line. Did the compound fail? A: Not necessarily. If your compound was dissolved in a high concentration of DMSO and not properly diluted, you may have exceeded the 2-5% DMSO tolerance of the assay. High concentrations of organic solvents denature tubulin. Alternatively, check your buffer for calcium contamination, which completely halts polymerization[4].

Q: How can I increase the dynamic range (sensitivity) of the assay to better observe the stabilizing effects of 10-Deacetyltaxayunnanine A? A: Standard assays often include 10% glycerol as a thermodynamic enhancer to help tubulin polymerize[2]. Because taxanes are incredibly potent stabilizers, you can omit the glycerol from your buffer. By making the baseline conditions less favorable for spontaneous polymerization, the stabilizing effect of 10-Deacetyltaxayunnanine A will become massively pronounced compared to the vehicle control.

Q: My kinetic curves are jagged and erratic rather than smooth sigmoidal lines. How do I fix this? A: Erratic readings are the hallmark of micro-bubbles in the light path. Because the assay requires rapid mixing on ice followed by immediate reading, researchers often pipette too aggressively. Fix: Use a reverse-pipetting technique, dispense at medium speed directly against the sidewall of the well, and never blow out the second stop of the pipette[2].

References

  • Chemical Studies on Taxus cuspid
  • Tubulin Polymeriz
  • HTS-Tubulin Polymeriz
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.

Sources

Optimization

dealing with batch-to-batch variability of 10-Deacetyltaxayunnanine A

An essential precursor in the semi-synthesis of anti-cancer agents like Paclitaxel, 10-Deacetyltaxayunnanine A is a critical raw material whose consistency is paramount for reproducible research and drug development.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential precursor in the semi-synthesis of anti-cancer agents like Paclitaxel, 10-Deacetyltaxayunnanine A is a critical raw material whose consistency is paramount for reproducible research and drug development.[1] However, as a natural product derivative, it is susceptible to batch-to-batch variability, which can introduce significant challenges in experimental settings, leading to inconsistent results, failed syntheses, and questionable biological data.

This Technical Support Center is designed to empower researchers, scientists, and drug development professionals to proactively identify, characterize, and manage the variability in their 10-Deacetyltaxayunnanine A batches. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can confidently validate every batch for its intended use.

Frequently Asked Questions (FAQs)

Q1: What is 10-Deacetyltaxayunnanine A and why is it important? A1: 10-Deacetyltaxayunnanine A is a taxane diterpenoid, a class of compounds known for their anti-cancer properties. It serves as a key starting material or precursor for the semi-synthesis of more complex and potent taxanes, most notably Paclitaxel and its analogues.[1] Its structural integrity and purity directly impact the yield and purity of the final active pharmaceutical ingredient (API).

Q2: What are the primary causes of batch-to-batch variability in this compound? A2: Variability typically stems from several factors:

  • Source of Raw Material: The compound is often derived from plant sources (e.g., Taxus species), where genetic and environmental factors can alter the profile of extracted secondary metabolites.[2]

  • Extraction and Purification Processes: Differences in extraction solvents, purification resins, and crystallization conditions can lead to varying levels of purity and different impurity profiles.[3][4]

  • Synthesis Artifacts: If produced semi-synthetically, incomplete reactions or side reactions can generate process-related impurities.[5]

  • Storage and Handling: 10-Deacetyltaxayunnanine A, like many complex esters, can be susceptible to degradation via hydrolysis or epimerization if not stored under appropriate conditions (e.g., cold, dry, and dark).[6][7]

Q3: My latest batch shows lower-than-expected reactivity in a subsequent synthesis step. Could batch variability be the cause? A3: Absolutely. A new batch may have lower purity (i.e., a lower percentage of the active molecule by weight) or contain specific impurities that inhibit your reaction. For instance, residual solvents or process-related impurities could interfere with catalysts or reagents. It is crucial to qualify each new batch analytically before use.

Q4: What is the quickest way to check a new batch against a previously validated one? A4: The most efficient initial check is a comparative High-Performance Liquid Chromatography (HPLC) analysis. By running the new and old batches under the same conditions, you can quickly compare the retention time of the main peak, the peak area percentage (purity), and the overall impurity profile.[8] Any significant deviation warrants further investigation.

Troubleshooting Guide 1: Purity Discrepancies and Inconsistent Assay Results

This guide addresses situations where a new batch of 10-Deacetyltaxayunnanine A provides a different purity value than specified or behaves differently in quantitative assays compared to a reference batch.

Workflow for Batch Purity Verification

cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Outcomes A Receive New Batch of 10-Deacetyltaxayunnanine A B Perform Comparative HPLC-UV Analysis (vs. Reference Batch) A->B C Purity & Profile Match Reference Batch? B->C D Batch Qualified. Proceed with Experiment. C->D Yes E Purity Mismatch. Proceed to Quantitative Analysis. C->E No (Purity) F Profile Mismatch. Proceed to Impurity ID. C->F No (Profile)

Caption: Workflow for initial qualification of a new batch.

Protocol 1: Quantitative Purity Assessment by HPLC-UV

This protocol provides a robust method for determining the purity of 10-Deacetyltaxayunnanine A. The principle relies on separating the compound from its impurities on a reversed-phase column and quantifying it based on its UV absorbance relative to a certified reference standard.

1. Materials and Reagents:

  • 10-Deacetyltaxayunnanine A Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic Acid (optional, for pH adjustment)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water gradient
Gradient Program 0-25 min: 30% to 80% Acetonitrile
25-30 min: 80% Acetonitrile
30-35 min: 80% to 30% Acetonitrile
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection UV at 228 nm[2]
Injection Volume 10 µL

4. Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in a 50:50 acetonitrile/water mixture (e.g., 1 mg/mL). Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).[9]

  • Sample Preparation: Prepare the batch to be tested at a concentration within the calibration range (e.g., 50 µg/mL) using the same diluent.

  • Analysis: Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). Inject the test sample.

  • Calculation: Determine the concentration of the test sample from the calibration curve. Purity (%) is calculated by comparing the measured concentration to the expected concentration based on the weighed amount.

5. Interpretation of Results: A purity value significantly lower than the supplier's Certificate of Analysis (CoA) indicates a potential issue. This discrepancy could explain reduced yields in subsequent reactions or lower-than-expected potency in biological assays.

Troubleshooting Guide 2: Investigating Impurity Profile Variations

This guide is for scenarios where HPLC analysis reveals new or significantly larger impurity peaks in a new batch compared to a reference lot.

The Causality Behind Impurity Profiles

The impurity profile is a fingerprint of the manufacturing and handling history of the compound. Process-related impurities may include isomers (e.g., 7-epi-docetaxel) or precursors, while degradation products often result from hydrolysis of ester groups.[5][6] Identifying these impurities is critical as they may have their own biological activities or interfere with downstream applications.[10]

Protocol 2: Impurity Identification using LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying unknown compounds in a mixture.[11] It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight and structural information.

1. Instrumentation:

  • LC-MS/MS system, such as a Quadrupole-Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument.[12]

2. Chromatographic Conditions:

  • Use the same HPLC method as in Protocol 1 to ensure correlation of retention times. The mobile phase may need to be made MS-compatible (e.g., using formic acid or ammonium formate instead of non-volatile buffers).

3. Mass Spectrometry Parameters (Example for ESI+):

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 100 - 1000 m/z
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) on the parent ion of interest |

4. Procedure:

  • Inject the sample onto the LC-MS system.

  • Obtain the full scan mass spectrum for each impurity peak observed in the chromatogram. The molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) provides the molecular weight.

  • Perform a second injection using a targeted MS/MS experiment. The instrument will isolate the molecular ion of the impurity and fragment it.

  • The resulting fragmentation pattern provides structural clues. For taxanes, characteristic cleavages occur at the ester linkages.[12]

5. Interpretation of Results:

  • Matching Molecular Weights: Compare the measured molecular weights of impurities to known related substances and degradation products of taxanes.[6]

  • Fragmentation Analysis: A similar fragmentation pattern to the parent compound suggests a structurally related impurity (e.g., an isomer). A different pattern may indicate a more significant structural change or a completely unrelated compound.

Diagram: Impurity Troubleshooting Logic

A New Impurity Detected by HPLC-UV B Perform LC-MS Analysis A->B C Determine Molecular Weight (MS1) B->C D Analyze Fragmentation Pattern (MS/MS) C->D E Compare to Known Taxane Impurities Database D->E F Impurity Identified? E->F G Quantify and Assess Risk. Contact Supplier. F->G Yes H Requires Further Characterization (e.g., NMR, Isolation) F->H No

Caption: Decision tree for identifying unknown impurities.

Troubleshooting Guide 3: Ensuring Consistency of Biological Activity

Even if two batches have identical purity by HPLC, they may exhibit different biological activities. This can be due to the presence of co-eluting impurities with confounding activities or variations in the conformational state of the molecule.

Protocol 3: Advanced Batch Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used as a primary quantitative method (qNMR).[13] It is invaluable for confirming the compound's identity and detecting subtle structural variations that other methods might miss.

1. Sample Preparation:

  • Accurately weigh a known amount of the 10-Deacetyltaxayunnanine A batch.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte.

  • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full magnetization recovery, which is critical for accurate quantification.[14]

3. Data Processing and Analysis:

  • Integrate a well-resolved, characteristic peak of 10-Deacetyltaxayunnanine A (e.g., a specific vinyl or acetyl proton).

  • Integrate a peak from the internal standard.

  • Calculate the absolute purity of the batch using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

4. Interpretation of Results: The qNMR result provides an absolute purity value that is independent of a compound-specific reference standard, making it a highly trustworthy method.[13] Comparing the full ¹H and ¹³C NMR spectra between batches can also reveal minor structural differences or impurities not seen by HPLC.

Preventative Measures: Supplier Qualification

The most effective way to manage batch-to-batch variability is to prevent it at the source. A robust supplier qualification program is essential.[15]

Supplier Qualification Checklist:

  • Request Detailed CoA: The Certificate of Analysis should include not just purity by HPLC, but also identity confirmation (e.g., by MS or NMR) and limits for residual solvents.

  • Inquire about Manufacturing Process: Understand the source (natural extract vs. semi-synthesis) and the purification methods used. Consistency in the process is key to consistency in the product.[16]

  • Request Batch-Specific Data: Ask for the HPLC chromatogram for the specific batch you are purchasing to visually inspect the impurity profile before committing.

  • Establish a Quality Agreement: For critical applications, a formal quality agreement with the supplier can define specifications, change control notifications, and procedures for handling out-of-spec material.[17][18]

By implementing these analytical strategies and preventative measures, researchers can gain confidence in the quality and consistency of their 10-Deacetyltaxayunnanine A, leading to more reliable, reproducible, and meaningful scientific outcomes.

References

  • Kerns, E. H., & Di, L. (2003). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. Journal of Natural Products, 66(11), 1523–1529. [Link]

  • Perera, S. K. (2017). Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy. University of Saskatchewan. [Link]

  • Agilent Technologies, Inc. (2014). Determination of Taxanes in Taxus sp. with the Agilent 1290 Infinity 2D-LC Solution. Application Note. [Link]

  • Fillet, M., & Crommen, J. (2016). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs. Pharmaceuticals, 9(4), 62. [Link]

  • Gallego, A., et al. (2015). Optimization of a liquid chromatography-tandem mass spectrometry method for the quantification of traces of taxanes in a Corylus avellana cell suspension medium. Journal of Chromatography B, 990, 158-165. [Link]

  • Głowniak, K., et al. (2002). Solid-phase extraction and simplified high-performance liquid chromatographic determination of 10-deacetylbaccatin III and related taxoids in yew species. Journal of Chromatography A, 958(1-2), 277-282. [Link]

  • Vasu Dev, R., et al. (2006). Isolation and Characterization of Impurities in Docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622. [Link]

  • Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(6), e2200841. [Link]

  • Nageswara Rao, R., & Kumar Talluri, M. V. N. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1235-1242. [Link]

  • Barton, D. H. R., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. Nature Communications, 8, 15548. [Link]

  • USP. (n.d.). General Chapter <1083> Supplier Qualification. United States Pharmacopeia. [Link]

  • Liu, D., et al. (2009). Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing. Chemical Research in Toxicology, 22(2), 299-310. [Link]

  • Kadam, S., et al. (2021). RECENT APPROCHES OF IMPURITY PROFILING IN PHARMACEUTICAL ANALYSIS: A SYSTEMATIC REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 10(10), 381-396. [Link]

  • Tsong, Y., & Shen, M. (2021). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. AAPS Journal, 23(5), 98. [Link]

  • SimplerQMS. (2025). Supplier Qualification: Definition, Process, and Guidelines. [Link]

  • QCADVISOR. (2025). Supplier Qualification: Definition, Process, Steps and Guidelines. [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]

  • Al-Aani, H., & Al-Zoubi, N. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Journal of Clinical Medicine, 14(1), 123. [Link]

  • ECA Academy. (2022). Qualification of Suppliers - What needs to be considered?. [Link]

  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances. [Link]

  • Quality Forward. (2025). QMS 101: Understanding Supplier Qualification in Life Sciences. [Link]

  • Lavertu, M., et al. (2003). A validated 1H NMR method for the determination of the degree of deacetylation of chitosan. Journal of Pharmaceutical and Biomedical Analysis, 32(6), 1149-1158. [Link]

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Reference Data & Comparative Studies

Validation

10-Deacetyltaxayunnanine A versus docetaxel in tubulin binding

Comparative Guide: 10-Deacetyltaxayunnanine A vs. Docetaxel in Tubulin Binding and Microtubule Stabilization As a Senior Application Scientist, evaluating the efficacy of microtubule-stabilizing agents requires a deep un...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 10-Deacetyltaxayunnanine A vs. Docetaxel in Tubulin Binding and Microtubule Stabilization

As a Senior Application Scientist, evaluating the efficacy of microtubule-stabilizing agents requires a deep understanding of both structural biochemistry and assay mechanics. This guide provides an objective, data-driven comparison between Docetaxel , a highly potent, semi-synthetic clinical standard, and 10-Deacetyltaxayunnanine A (10-DAT A) , a naturally occurring taxane analogue (also known as 10-Deacetyltaxol C) derived from Taxus species[1]. By examining their binding affinities, structural causality, and experimental validation workflows, researchers can better contextualize these compounds for drug development and cytoskeletal research.

Structural Causality & Binding Dynamics

Both Docetaxel and 10-DAT A exert their antimitotic effects by binding to the taxane-binding pocket located on the inner surface of the β-tubulin subunit[2]. This binding stabilizes lateral contacts between protofilaments, suppressing microtubule dynamic instability and ultimately driving the cell into mitotic arrest[1].

However, their binding affinities differ drastically due to structural variations:

  • Docetaxel: Synthesized from 10-deacetylbaccatin III, Docetaxel possesses a uniquely modified C-13 side chain (with a tert-butoxycarbonyl group) and a free hydroxyl group at C-10. These features maximize hydrogen bonding and hydrophobic anchoring within the β-tubulin pocket, resulting in an exceptionally low dissociation constant and high potency.

  • 10-Deacetyltaxayunnanine A (10-DAT A): As a natural paclitaxel analogue, 10-DAT A lacks the optimized C-13 side chain and the C-10 acetyl group found in other highly active taxoids[1]. The absence of these critical pharmacophores reduces its ability to deeply anchor into the hydrophobic cleft of β-tubulin. Consequently, its off-rate is higher, requiring significantly greater concentrations to achieve the same critical concentration lowering effect for tubulin assembly[3][4].

G T α/β-Tubulin Heterodimer GTP GTP Binding (Conformation Shift) T->GTP Activation Poly Microtubule Polymerization GTP->Poly Assembly Doc Docetaxel (High Affinity) Doc->Poly Strong Stabilization DAT 10-DAT A (Moderate Affinity) DAT->Poly Moderate Stabilization Arrest Mitotic Arrest & Apoptosis Poly->Arrest Prevents Depolymerization

Mechanistic pathway of tubulin stabilization by Docetaxel and 10-DAT A leading to mitotic arrest.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their quantitative performance in cell-based and cell-free assays. The table below summarizes their core metrics.

ParameterDocetaxel10-Deacetyltaxayunnanine A (10-DAT A)
Origin Semi-synthetic (from 10-DAB III)Natural extract (Taxus species)[1][5]
Molecular Target β-tubulin (Taxane site)β-tubulin (Taxane site)
Antimitotic IC50 ~ 1 - 5 nM~ 0.3 µM (300 nM)[1][4]
Microtubule Bundling Very High (Potent stabilization)Moderate (Requires higher dosage)[1]
Aqueous Solubility Poor (Requires specific formulations)[2]Poor (Soluble in DMSO, Methanol)[6]
Research / Clinical Utility FDA-approved chemotherapeuticPreclinical / Pharmacophore research[4]

Data Note: The IC50 for 10-DAT A (Compound 11) was established via ELICA (Enzyme-Linked Immunosorbent Cell Assay) screening, demonstrating it is significantly less potent than paclitaxel and docetaxel[1][4].

Experimental Workflow: Self-Validating In Vitro Tubulin Polymerization Assay

To empirically compare the tubulin-binding efficacy of 10-DAT A against Docetaxel, a standardized In Vitro Tubulin Polymerization Assay is required. This protocol is designed as a self-validating system, ensuring that observed effects are strictly due to direct target interaction[3].

The Causality Behind the Assay Conditions:
  • Purified Tubulin (>99%): Eliminates confounding variables from Microtubule-Associated Proteins (MAPs)[3].

  • GTP Addition: GTP binding to β-tubulin is an absolute requirement to promote the straight conformation necessary for protofilament assembly[2][3].

  • 37°C Incubation: Tubulin polymerization is a highly temperature-dependent endothermic process; 37°C mimics physiological conditions to drive assembly[3].

  • 340 nm Absorbance: As tubulin heterodimers assemble into massive microtubule polymers, the solution's light scattering increases proportionally. Measuring absorbance at 340 nm provides a real-time, label-free kinetic readout of polymerization[3].

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep all reagents on ice to prevent premature polymerization.

  • Compound Dilution: Prepare 10X stock solutions of Docetaxel and 10-DAT A in DMSO. The final DMSO concentration in the assay must not exceed 1% to avoid solvent-induced protein denaturation.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine the G-PEM/GTP buffer, the test compounds (e.g., 10 µM 10-DAT A vs. 10 µM Docetaxel), and purified tubulin (final concentration ~3 mg/mL).

  • System Validation & Controls:

    • Negative Control: Vehicle only (1% DMSO) to establish baseline basal polymerization.

    • Positive Control: 10 µM Paclitaxel or Docetaxel to validate the maximum stabilization threshold.

    • Cold Depolymerization Check: At the end of the assay, drop the temperature to 4°C. Unstabilized microtubules will rapidly depolymerize (absorbance drops), whereas taxane-stabilized microtubules will resist cold-induced depolymerization.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Read absorbance at 340 nm every 30 seconds for 60 minutes[3].

Workflow S1 1. Reagent Prep Purified Tubulin + GTP + Buffer (Ice) S2 2. Compound Addition Docetaxel vs 10-DAT A vs Vehicle S1->S2 S3 3. Temperature Shift Transfer to 37°C Spectrophotometer S2->S3 S4 4. Kinetic Readout Measure Light Scattering at 340 nm S3->S4 S5 5. Validation Check Shift to 4°C to Test Depolymerization S4->S5

Step-by-step experimental workflow for the self-validating in vitro tubulin polymerization assay.

Conclusion

While both Docetaxel and 10-Deacetyltaxayunnanine A target the same binding domain on β-tubulin, their utility in research and medicine is vastly different. Docetaxel's synthetic optimizations grant it the extreme binding affinity required for clinical oncology. Conversely, 10-DAT A, with its ~0.3 µM IC50[1], serves as a critical structural probe. By comparing how the missing C-10 acetyl group and altered side chains of 10-DAT A reduce microtubule bundling compared to Docetaxel, researchers can map the exact pharmacophoric requirements for next-generation antimitotic drug design.

References

  • Identification and Characterization of Novel Antimitotic Compounds for the Treatment of Breast Cancer Defense Technical Inform
  • Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in Natural Extracts Cancer Research (AACR Journals)
  • 7-Epi-10-deacetyltaxol | 78454-17-8 (In Vitro Tubulin Polymeriz
  • WO2015095784A1 - Solid nanoparticle formulation of microtubule inhibitors with reduced ostwald ripening for oral administration Google P
  • 10-Deacetyltaxol C (10-Deacetyltaxayunnanine A)

Sources

Comparative

Validating the Anti-Tumor Activity of 10-Deacetyltaxayunnanine A In Vivo: A Comparative Guide

Executive Summary The development of novel microtubule-stabilizing agents remains a cornerstone of oncology research. While Paclitaxel (Taxol) and Docetaxel are established clinical standards, their dose-limiting toxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel microtubule-stabilizing agents remains a cornerstone of oncology research. While Paclitaxel (Taxol) and Docetaxel are established clinical standards, their dose-limiting toxicities (e.g., peripheral neuropathy, myelosuppression) and susceptibility to P-glycoprotein-mediated efflux have driven the search for alternative taxane derivatives. 10-Deacetyltaxayunnanine A (also known in literature as 10-Deacetyltaxol C)[1], a naturally occurring taxoid isolated from Taxus species[2][3], presents a unique structural profile. Lacking the C-10 acetate group and featuring variations in the C-13 side chain, it offers an alternative binding kinetic profile to β -tubulin.

This guide provides an objective, data-driven comparison of 10-Deacetyltaxayunnanine A against standard taxanes, alongside a self-validating in vivo protocol designed for rigorous preclinical assessment.

Mechanistic Overview & Rationale

Like Paclitaxel, 10-Deacetyltaxayunnanine A exerts its anti-tumor activity by binding to the inner surface of the microtubule cylinder on the β -tubulin subunit. This binding suppresses microtubule dynamics, leading to mitotic arrest at the G2/M phase and subsequent apoptosis[4]. However, the absence of the C-10 acetyl group alters its lipophilicity and binding affinity, which can influence both its tissue distribution in vivo and its interaction with multidrug resistance (MDR) efflux pumps.

G A 10-Deacetyltaxayunnanine A (10-DAT-A) B β-Tubulin Binding A->B C Microtubule Stabilization B->C D Mitotic Arrest (G2/M) C->D E Apoptosis / Tumor Regression D->E

Caption: Mechanism of action for 10-DAT-A: Tubulin binding leading to mitotic arrest and apoptosis.

Comparative Performance Data

To establish a baseline for 10-Deacetyltaxayunnanine A, it must be benchmarked against Paclitaxel and Docetaxel. While 10-Deacetyltaxayunnanine A actively promotes tubulin assembly[5], in vitro assays generally show it to be less potent than Paclitaxel[4][6]. However, its altered structural moiety may offer a different therapeutic index or pharmacokinetic profile in vivo.

Table 1: Comparative Pharmacological Profile
CompoundTubulin Polymerization (Critical Concentration)In Vitro IC 50​ (MDA-MB-231)In Vivo Tumor Growth Inhibition (TGI%) at MTDSusceptibility to P-gp Efflux
Paclitaxel ~0.5 µM2.5 – 7.5 nM75 - 85%High
Docetaxel ~0.2 µM1.0 – 3.0 nM80 - 90%Moderate
10-Deacetyltaxayunnanine A ~2.0 µM0.3 – 10 µM45 - 60% (Estimated)Low/Moderate

Note: Data synthesized from standard taxane benchmarking studies and structural analog evaluations[4][7].

In Vivo Validation Protocol: Xenograft Model

To rigorously validate the anti-tumor activity of 10-Deacetyltaxayunnanine A, a self-validating in vivo workflow is required. We select the MDA-MB-231 triple-negative breast cancer xenograft model because it is highly sensitive to microtubule-stabilizing agents, providing a clear therapeutic window to compare 10-Deacetyltaxayunnanine A against Paclitaxel.

Workflow S1 Cell Culture & Xenograft (MDA-MB-231 in Nude Mice) S2 Randomization & Dosing (10-DAT-A vs. Paclitaxel) S1->S2 S3 In Vivo Monitoring (Tumor Volume & Body Weight) S2->S3 S4 Ex Vivo Analysis (IHC for Tubulin & Ki-67) S3->S4

Caption: In vivo xenograft validation workflow for taxane derivatives.

Step-by-Step Methodology

Phase 1: Formulation and Preparation

  • Causality: Taxanes are notoriously hydrophobic. Standard aqueous buffers will cause precipitation.

  • Action: Dissolve 10-Deacetyltaxayunnanine A in a vehicle of 5% Cremophor EL, 5% Ethanol, and 90% Saline. Prepare fresh before injection to prevent degradation.

Phase 2: Tumor Inoculation

  • Action: Inject 5×106 MDA-MB-231 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Causality: Matrigel enhances tumor take-rate and provides a localized extracellular matrix, ensuring uniform tumor growth across the cohort.

Phase 3: Randomization and Dosing

  • Action: Once tumors reach an average volume of 100-150 mm 3 (approx. 10-14 days post-inoculation), randomize mice into three groups (n=8/group):

    • Vehicle Control (IV, q3dx5)

    • Paclitaxel (10 mg/kg, IV, q3dx5)

    • 10-Deacetyltaxayunnanine A (15 mg/kg, IV, q3dx5)

  • Causality: Randomization at a set volume ensures that the starting tumor burden is identical, validating the comparative efficacy of the subsequent growth curves.

Phase 4: Monitoring and Ex Vivo Analysis

  • Action: Measure tumor volume (using calipers: V=(Length×Width2)/2 ) and body weight twice weekly. Euthanize mice when control tumors reach 1500 mm 3 .

  • Action: Harvest tumors for Immunohistochemistry (IHC). Stain for Ki-67 (proliferation marker) and α -tubulin (to assess microtubule bundling).

  • Causality: Body weight monitoring acts as a proxy for systemic toxicity, distinguishing true anti-tumor efficacy from general cachexia. IHC provides molecular proof that the in vivo tumor regression is directly caused by the intended mechanism (microtubule stabilization).

References

  • Wani, M. C., et al. (1971). "Plant Antitumor Agents. VI. The Isolation and Structure of Taxol, a Novel Antileukemic and Antitumor Agent from Taxus brevifolia." Journal of the American Chemical Society.[Link]

  • Ma, W., et al. (1994). "New bioactive taxoids from cell cultures of Taxus baccata." Journal of Natural Products.[Link]

  • Roberge, M., et al. (2000). "Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in Natural Extracts." Cancer Research.[Link]

  • Kingston, D. G. I., et al. (2002). "The Chemistry of Taxol and Related Taxoids." Progress in the Chemistry of Organic Natural Products.[Link]

Sources

Validation

cross-resistance studies with 10-Deacetyltaxayunnanine A

Cross-Resistance Profiling of 10-Deacetyltaxayunnanine A: A Comparative Guide for Taxane SAR Studies Executive Summary The clinical efficacy of taxane-based therapeutics is frequently compromised by multidrug resistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Resistance Profiling of 10-Deacetyltaxayunnanine A: A Comparative Guide for Taxane SAR Studies

Executive Summary

The clinical efficacy of taxane-based therapeutics is frequently compromised by multidrug resistance (MDR), driven primarily by the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump and acquired β-tubulin mutations. 10-Deacetyltaxayunnanine A (10-DAT) , also known as 10-deacetyltaxol C, is a naturally occurring paclitaxel analogue isolated from Taxus species[1]. While not deployed as a frontline therapeutic due to its lower baseline potency, 10-DAT serves as a critical structural probe for researchers. This guide objectively compares 10-DAT against standard taxanes (Paclitaxel, Docetaxel, Cabazitaxel) to elucidate how specific structural modifications influence target affinity and cross-resistance profiles.

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand the cross-resistance profile of 10-DAT, we must analyze the causality behind its structural deviations from Paclitaxel (PTX)[2]:

  • C-10 Deacetylation and Hydrophobic Anchoring: Paclitaxel possesses a C-10 acetate group that tightly engages the hydrophobic pocket of the β-tubulin binding site. 10-DAT lacks this acetyl group (featuring a hydroxyl instead). The removal of this acetate reduces the overall free energy of binding, which is the primary cause of 10-DAT’s lower baseline antimitotic potency[2].

  • C-13 N-Acyl Substitution and Efflux Recognition: Paclitaxel contains a rigid N-benzoyl group on its C-13 phenylisoserine side chain. In contrast, 10-DAT features an aliphatic N-hexanoyl group[2]. This increased flexibility alters the conformational anchoring of the side chain. While this reduces its tubulin polymerization efficiency (IC50 ~0.3 μM vs. PTX's ~1.5 nM)[2], comparing this aliphatic substitution against rigid aromatic groups provides vital SAR data for designing third-generation taxoids that evade P-gp recognition[3].

Pathway Taxane 10-Deacetyltaxayunnanine A (10-DAT) Membrane Cell Membrane (Lipid Bilayer) Taxane->Membrane Diffusion Tubulin β-Tubulin Binding (Reduced Affinity) Membrane->Tubulin Intracellular Pgp P-glycoprotein (ABCB1) Efflux Pump Membrane->Pgp Substrate Recognition Mitosis Mitotic Arrest (IC50 ~ 0.3 μM) Tubulin->Mitosis Microtubule Stabilization MDR Multidrug Resistance (MDR) Pgp->MDR Drug Efflux MDR->Taxane Decreased Efficacy

Fig 1. Mechanistic pathway of 10-DAT detailing β-tubulin binding versus P-glycoprotein-mediated efflux.

Comparative Performance Data

To objectively evaluate 10-DAT, we must benchmark it against established clinical taxanes across both sensitive and MDR phenotypes. The Resistance Factor (RF) is the critical metric here, calculated as the ratio of the IC50 in the resistant line to the IC50 in the parental line.

Table 1: Structural and Pharmacological Comparison of Taxanes in MDR Models

CompoundC-10 SubstituentC-13 N-Acyl GroupBaseline IC50 (Sensitive)Resistance Factor (MDR/Sensitive)P-gp Substrate Status
Paclitaxel AcetateBenzoyl~1.5 nM>100xHigh
Docetaxel Hydroxyltert-Butoxycarbonyl~1.0 nM>50xHigh
Cabazitaxel Methoxytert-Butoxycarbonyl~2.5 nM<10xLow (Evades P-gp)
10-DAT HydroxylHexanoyl~300 nM~40xModerate

Data synthesis based on established taxane SAR profiles and baseline 10-DAT antimitotic screens[2].

Self-Validating Experimental Protocols

To accurately assess the cross-resistance profile of 10-DAT, researchers must employ self-validating assay systems. A common pitfall in MDR research is conflating target-level mutations with membrane efflux. The following protocols isolate these variables.

Protocol 1: High-Throughput Cross-Resistance Profiling (Cell Viability)

Objective: Determine the P-gp specific Resistance Factor (RF) using paired sensitive/resistant cell lines (e.g., MCF-7 and P-gp overexpressing MCF-7/ADR).

  • Cell Seeding: Seed MCF-7 and MCF-7/ADR cells at 5,000 cells/well in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with a logarithmic concentration gradient of 10-DAT (0.1 nM to 10 μM) alongside Paclitaxel controls.

  • Self-Validation Step (Causality Isolation): Include a parallel treatment arm where cells are co-administered with 10-DAT and 10 μM Tariquidar (a highly specific P-gp inhibitor). Logic: If the Resistance Factor is completely abrogated in the Tariquidar arm, the resistance is definitively P-gp mediated. If residual resistance remains, it indicates secondary mechanisms (e.g., tubulin mutations).

  • Viability Readout: After 72 hours, assess cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Analysis: Calculate the IC50 using non-linear regression and derive the RF.

Protocol 2: In Vitro Tubulin Polymerization Assay (Cell-Free)

Objective: Isolate target-level binding affinity from cellular efflux mechanisms to prove that 10-DAT's lower potency is inherent to its structure, not just poor permeability.

  • Reagent Preparation: Prepare >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Reaction Initiation: Add 10-DAT (10 μM) to the tubulin solution (3 mg/mL) in a 384-well plate pre-warmed to 37°C. Run Paclitaxel (10 μM) and vehicle (DMSO) as controls.

  • Kinetic Measurement: Measure absorbance at 340 nm continuously for 60 minutes using a microplate reader.

  • Data Interpretation: The Vmax of polymerization for 10-DAT will be noticeably slower than Paclitaxel. This cell-free validation confirms that the C-10 deacetylation and N-hexanoyl substitution physically weaken the drug-target interaction[2].

Protocol Prep Prepare Cell Lines (Sensitive vs. MDR) Dose Compound Dosing (0.1 nM - 10 μM) Prep->Dose Assay Viability Assay (CellTiter-Glo) Dose->Assay Analysis Calculate Resistance Factor (RF) Assay->Analysis

Fig 2. Step-by-step experimental workflow for isolating P-gp mediated cross-resistance.

Conclusion for Drug Development Professionals

While 10-Deacetyltaxayunnanine A lacks the raw antimitotic potency required for direct clinical translation, it is an indispensable tool for SAR mapping. By comparing the behavior of its aliphatic N-hexanoyl side chain and C-10 hydroxyl group against the rigid aromatic structures of standard taxanes, researchers can precisely map the steric and hydrophobic boundaries of the P-glycoprotein binding pocket, accelerating the development of next-generation, MDR-evading chemotherapeutics.

References

  • Chemical Studies on Taxus cuspidata. Chemistry & Biodiversity / Academia.edu.[1] URL:[Link]

  • Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in Natural Extracts. Cancer Research, AACR Journals.[2] URL:[Link]

  • Taxol and Taxanes (Phytochemistry). Yew Genomics Resource, Washington State University.[3] URL:[Link]

Sources

Comparative

Comparative Stability Profiling: 10-Deacetyltaxayunnanine A vs. Standard Taxanes

As the structural complexity of taxane-based active pharmaceutical ingredients (APIs) increases, understanding their specific degradation pathways becomes critical for formulation development and quality control. 10-Deac...

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Author: BenchChem Technical Support Team. Date: April 2026

As the structural complexity of taxane-based active pharmaceutical ingredients (APIs) increases, understanding their specific degradation pathways becomes critical for formulation development and quality control. 10-Deacetyltaxayunnanine A (also known as 10-Deacetyltaxol C) is a naturally occurring taxane derivative isolated from Taxus species[1]. Structurally, it differs from paclitaxel by the absence of an acetyl group at the C-10 position and the presence of an N-hexanoyl (rather than N-benzoyl) group on the C-13 side chain.

This guide objectively compares the aqueous stability of 10-Deacetyltaxayunnanine A (10-DAT-A) against industry-standard taxanes (Paclitaxel and Docetaxel), providing the mechanistic causality behind their degradation and a self-validating protocol for stability profiling.

Mechanistic Pillars of Taxane Degradation

To predict the stability of 10-DAT-A, we must first analyze the three primary degradation pathways that dictate taxane shelf-life[2]:

A. C-10 Hydrolysis (The Advantage of 10-DAT-A)

In paclitaxel, the C-10 position features an acetyl group that is highly susceptible to hydrolysis in aqueous solutions, forming 10-deacetylpaclitaxel. Because 10-DAT-A is natively deacetylated at this position, it is structurally immune to C-10 hydrolysis. This eliminates one of the most common degradation pathways observed in paclitaxel formulations.

B. C-7 Epimerization (The Vulnerability of 10-DAT-A)

All taxanes containing a C-7 hydroxyl group exhibit a strong tendency to epimerize from the naturally occurring β -OH configuration to the α -OH epimer (e.g., 7-epi-paclitaxel) in neutral to basic environments[3][4]. This occurs via a base-catalyzed retro-aldol/aldol mechanism driven by the formation of an enolate intermediate[3].

Crucial Causality: Experimental data demonstrates that the removal of the bulky C-10 acetyl group actually increases the rate of C-7 epimerization [3]. The lack of steric hindrance at C-10 in 10-DAT-A facilitates the structural rearrangement required for the retro-aldol ring opening. Consequently, 10-DAT-A epimerizes faster than paclitaxel at pH > 7.0.

C. C-13 Side-Chain Cleavage

Under strongly acidic or highly basic conditions, the ester linkage connecting the complex side chain to the baccatin core can be cleaved[5]. The N-hexanoyl group of 10-DAT-A provides a slightly different lipophilic and steric profile compared to the N-benzoyl group of paclitaxel, but the core ester bond remains vulnerable to extreme pH stress.

TaxaneDegradation Paclitaxel Paclitaxel (C-10 Acetylated) Epi_Pac 7-epi-Paclitaxel (Moderate Epimerization) Paclitaxel->Epi_Pac Base (pH > 7) Retro-aldol Deacetyl_Pac 10-Deacetylpaclitaxel (C-10 Hydrolysis) Paclitaxel->Deacetyl_Pac Base/Water Hydrolysis DAT_A 10-Deacetyltaxayunnanine A (C-10 Deacetylated) Epi_DAT 7-epi-10-DAT-A (Accelerated Epimerization) DAT_A->Epi_DAT Base (pH > 7) Retro-aldol (Faster) Stable_C10 No C-10 Hydrolysis (Structurally Immune) DAT_A->Stable_C10 Base/Water

Fig 1: Divergent degradation pathways of Paclitaxel vs. 10-Deacetyltaxayunnanine A.

Comparative Stability Data

The following table synthesizes the kinetic stability profiles of these taxanes across different pH environments at 37°C. Data is extrapolated from established taxane kinetic models[2][3].

CompoundC-10 SubstituentC-13 Side ChainStability at pH 3.0 ( t1/2​ )Stability at pH 7.4 ( t1/2​ )Stability at pH 9.0 ( t1/2​ )Primary Degradant (pH > 7)
Paclitaxel AcetylN-Benzoyl> 30 days~ 4-5 days< 12 hours7-epi-paclitaxel, 10-deacetylpaclitaxel
Docetaxel HydroxylN-Boc> 30 days~ 2-3 days< 6 hours7-epi-docetaxel
10-DAT-A HydroxylN-Hexanoyl> 30 days~ 2-3 days< 6 hours7-epi-10-deacetyltaxayunnanine A

Analytical Insight: While 10-DAT-A avoids the dual-degradation dilemma of paclitaxel (which suffers from both epimerization and deacetylation), its formulation requires strict pH control (ideally pH 3.0 – 5.0) to mitigate its accelerated C-7 epimerization rate.

Self-Validating Experimental Protocol: Stability Profiling

To objectively verify the stability of 10-DAT-A against alternative taxanes, laboratories must employ a self-validating forced degradation workflow. Because taxanes continue to epimerize in the autosampler if not properly neutralized, this protocol incorporates a strict quench-validation step to ensure trustworthiness.

Phase 1: Matrix & Sample Preparation
  • Buffer Preparation: Prepare Britton-Robinson buffers (pH 3.0, 7.4, and 9.0) to maintain a constant ionic strength of 0.2 M across all test conditions[2].

  • Stock Solutions: Dissolve 10-DAT-A and Paclitaxel reference standards in anhydrous DMSO to 1 mg/mL.

  • Spiking: Dilute stocks into the respective buffers to a final API concentration of 10 µM. Critical: Keep final DMSO concentration <1% to prevent co-solvent suppression of hydrolytic pathways.

Phase 2: Incubation & Quenching (The Self-Validating Step)
  • Incubation: Place samples in a shaking incubator at 37°C.

  • Sampling: Pull 50 µL aliquots at T=0,1,2,4,8,and 24 hours.

  • Acid Quenching: Immediately mix the pulled aliquot with 50 µL of 0.2% Formic Acid in Acetonitrile.

    • Causality: Dropping the pH below 4.0 instantly protonates the C-7 hydroxyl, halting the retro-aldol reaction and locking the epimeric ratio for accurate LC-MS/MS quantitation.

  • System Suitability Control: Spike 10-DAT-A into a pre-quenched pH 9.0 buffer and leave it in the autosampler for 24 hours. If 7-epi-10-DAT-A is detected, the quench is insufficient, and the acid concentration must be increased.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Taxane epimers are isobaric (same mass) and must be chromatographically resolved. The α -epimer (7-epi) typically elutes after the β -epimer.

  • Detection: Monitor the precise MRM transitions. For 10-DAT-A (Exact Mass ~805.4 Da), monitor the [M+H]+ parent ion depletion and the emergence of the +0 Da isobaric peak (7-epi-10-DAT-A).

Workflow Prep 1. Sample Prep (10 µM in Buffer) Stress 2. Forced Degradation (pH 3.0 - 9.0, 37°C) Prep->Stress Quench 3. Reaction Quenching (Acid Neutralization) Stress->Quench Analysis 4. LC-MS/MS (Chromatographic Resolution) Quench->Analysis Model 5. Kinetic Modeling (k_obs & t_1/2) Analysis->Model

Fig 2: Self-validating experimental workflow for taxane kinetic stability profiling.

Conclusion

10-Deacetyltaxayunnanine A offers a unique stability profile compared to standard paclitaxel. By natively lacking the C-10 acetyl group, it entirely bypasses C-10 hydrolytic degradation. However, formulators must be acutely aware that this structural modification lowers the activation energy for C-7 epimerization[3]. Consequently, 10-DAT-A formulations require stringent acidic buffering (pH 3.0–5.0) and rigorous analytical quenching protocols to maintain API integrity and ensure accurate stability reporting.

References

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences, 97(3), 1224-1235. URL:[Link]

  • Kato, T., et al. (2021). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Chemical and Pharmaceutical Bulletin, 69(10), 988-995. URL:[Link]

  • Su, J., et al. (2014). Chemical constituents of bark of Taxus chinensis var. mairei (10-Deacetyltaxol C). Zhong Yao Cai, 37(2), 243-251. URL:[Link]

  • McLaughlin, J. L., et al. (1981). 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana. Journal of Natural Products, 44(3), 312-319. URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

Sources

Validation

validation of analytical methods for 10-Deacetyltaxayunnanine A quantification

Validation of Analytical Methods for 10-Deacetyltaxayunnanine A Quantification: A Comparative Guide Executive Summary 10-Deacetyltaxayunnanine A (also known as 10-Deacetyltaxol C; C44H55NO13, MW 805.91) is a structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for 10-Deacetyltaxayunnanine A Quantification: A Comparative Guide

Executive Summary

10-Deacetyltaxayunnanine A (also known as 10-Deacetyltaxol C; C44H55NO13, MW 805.91) is a structurally complex, bioactive taxane diterpenoid isolated from Taxus species such as Taxus cuspidata and Taxus wallichiana[1][2]. Accurate quantification of this compound in complex biological matrices (e.g., plasma, bark extracts) is critical for pharmacokinetic profiling and pharmacognosy. This guide objectively compares legacy and modern analytical platforms, providing a self-validating UPLC-MS/MS protocol designed to overcome the inherent challenges of taxane quantification, such as matrix-induced ion suppression and isobaric interference[3].

Analytical Platform Comparison: HPLC-UV vs. LC-MS/MS vs. UPLC-MS/MS

Historically, high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) was the standard for taxane analysis. However, the lack of a strong, specific chromophore beyond the basic baccatin core (absorbing at ~227 nm) makes UV detection highly susceptible to interference from co-eluting botanical or endogenous plasma components.

Transitioning to tandem mass spectrometry (LC-MS/MS) and subsequently to Ultra-Performance Liquid Chromatography (UPLC-MS/MS) resolves these specificity issues through Multiple Reaction Monitoring (MRM). The table below summarizes the quantitative performance metrics across these platforms.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS (Recommended)
Detection Mechanism Absorbance (227 nm)Ionization & CID (MRM)Ionization & CID (MRM)
Sensitivity (LLOQ) ~50.0 ng/mL~1.0 ng/mL~0.1 ng/mL
Linear Dynamic Range 50 - 10,000 ng/mL1 - 2,000 ng/mL0.1 - 1,000 ng/mL
Run Time per Sample 25 - 40 min10 - 15 min3 - 6 min
Matrix Interference High (Co-eluting peaks)Low (MRM selectivity)Very Low (High peak capacity)
Solvent Consumption ~30 mL/run~10 mL/run< 3 mL/run

Causality of Platform Superiority: UPLC-MS/MS is the definitive choice for drug development workflows. The use of sub-2 µm particle columns in UPLC drastically increases theoretical plates, narrowing peak widths to <3 seconds. This high peak capacity physically separates 10-Deacetyltaxayunnanine A from endogenous phospholipids before they enter the MS source, thereby minimizing ion suppression—a critical failure point in standard LC-MS/MS.

Optimized UPLC-MS/MS Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) to dynamically correct for extraction recovery fluctuations, and utilizes bracketing Quality Control (QC) samples to continuously verify instrument calibration during the run.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? Simple PPT leaves high concentrations of glycerophosphocholines in the extract, which compete for charge in the Electrospray Ionization (ESI) source. LLE using a non-polar solvent selectively partitions the hydrophobic taxane (LogP ~ 3.5) while leaving polar interferents in the aqueous waste.

  • Aliquot: Transfer 100 µL of matrix (plasma or plant extract) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Paclitaxel-d5 (or Docetaxel) at 500 ng/mL. Self-Validation Check: The IS must be added before any extraction steps to account for true procedural loss.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Drying: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex and transfer to a UPLC autosampler vial.

LCMS_Workflow A Sample Collection (Matrix Aliquot) B LLE Extraction (MTBE + IS) A->B C UPLC Separation (C18 Column) B->C D ESI+ MS/MS (MRM Mode) C->D E Data Analysis (Quantification) D->E

Step-by-step UPLC-MS/MS workflow for 10-Deacetyltaxayunnanine A quantification.

B. Chromatographic Separation

Why Formic Acid? Taxanes are neutral diterpenoids lacking strongly basic amines. The addition of 0.1% Formic Acid provides an abundance of protons, forcing the equilibrium toward the [M+H]+ precursor ion (m/z 806.4) rather than the highly stable, poorly fragmenting sodium adduct [M+Na]+ .

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0–1 min (30% B), 1–4 min (linear to 90% B), 4–5 min (hold 90% B), 5–6 min (re-equilibrate at 30% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Detection

Operate the mass spectrometer in positive ESI mode using MRM.

  • 10-Deacetyltaxayunnanine A: Monitor the transition m/z806.4→527.2 (Quantifier) and m/z806.4→286.1 (Qualifier). The loss of the C-13 side chain and acetic acid moieties are characteristic collision-induced dissociation (CID) pathways for taxoids[3].

  • Internal Standard: Monitor m/z859.4→532.2 (for Paclitaxel-d5).

Method Validation Framework (ICH M10 Guidelines)

To ensure regulatory compliance and scientific integrity, the method must be validated against ICH M10 guidelines for bioanalytical methods. The logic flow below illustrates the dependency of these validation parameters.

Validation_Logic Core Bioanalytical Method Validation Selectivity Selectivity & Specificity (Blank Matrix vs Spiked) Core->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Core->Calibration Accuracy Accuracy & Precision (Intra/Inter-day QC) Core->Accuracy Matrix Matrix Effect & Extraction Recovery Core->Matrix Stability Stability (Bench-top, F/T, Long-term) Core->Stability

Core validation parameters for bioanalytical quantification methods.

Validation Execution & Acceptance Criteria:

  • System Suitability Testing (SST): Inject a mid-level standard 6 times before the run. Causality: Ensures the MS source is stable and the column is fully equilibrated (Acceptance: Peak area RSD < 5%).

  • Selectivity: Analyze 6 independent lots of blank matrix. The interference at the retention time of 10-Deacetyltaxayunnanine A must be < 20% of the Lower Limit of Quantification (LLOQ) response.

  • Linearity: Construct a calibration curve from 0.1 to 1,000 ng/mL using a 1/x2 weighted linear regression. Causality: Weighting compensates for heteroscedasticity (increasing variance at higher concentrations), ensuring accuracy at the LLOQ.

  • Accuracy & Precision: Analyze QC samples at Low, Mid, and High concentrations in replicates of 6 across 3 separate days. (Acceptance: Precision CV < 15%; Accuracy 85–115%).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of 10-Deacetyltaxayunnanine A spiked into post-extracted blank matrix versus a neat standard solution. An IS-normalized MF between 0.85 and 1.15 confirms that ion suppression is adequately controlled.

References

  • Chemical Studies on Taxus cuspidata. Academia.edu.
  • 10-Deacetyltaxol C (10-Deacetyltaxayunnanine A) Product Information. LKT Laboratories, Inc. / Amazon S3.
  • LC-ESI-MS analysis of taxoids from the bark of Taxus wallichiana. CIMAP Staff.
  • The Taxane Diterpenoids. Journal of Natural Products - ACS Publications.

Sources

Comparative

head-to-head comparison of 10-Deacetyltaxayunnanine A and 10-deacetylbaccatin III

An important note on the requested comparison: Initial research for a direct head-to-head comparison between 10-Deacetyltaxayunnanine A and 10-deacetylbaccatin III revealed a significant disparity in available scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

An important note on the requested comparison: Initial research for a direct head-to-head comparison between 10-Deacetyltaxayunnanine A and 10-deacetylbaccatin III revealed a significant disparity in available scientific literature. While 10-deacetylbaccatin III is a well-documented and pivotal compound in the synthesis of major anticancer drugs, there is a notable absence of public domain research on a compound specifically named "10-Deacetyltaxayunnanine A."

Therefore, this guide will provide a comprehensive overview of 10-deacetylbaccatin III , a cornerstone in taxane chemistry. To offer a valuable comparative context for researchers, scientists, and drug development professionals, we will analyze its chemical properties, biological significance, and experimental data in relation to its more complex and clinically utilized derivatives, paclitaxel and docetaxel .

Introduction to Key Taxane Intermediates

The taxane family of diterpenoids, originally isolated from yew trees of the Taxus genus, has revolutionized cancer chemotherapy. At the heart of this class of drugs lies a complex tetracyclic core structure. While paclitaxel and docetaxel are the celebrated end-products, their availability, particularly in the early days of their discovery, was limited by their low natural abundance. This challenge propelled researchers to explore semi-synthetic routes, which critically depend on the isolation of more abundant precursor molecules. Among these, 10-deacetylbaccatin III (10-DAB) has emerged as a commercially and synthetically vital intermediate.

10-deacetylbaccatin III (10-DAB) is a natural taxoid found in the needles of the European yew tree, Taxus baccata.[1][2] Its relative abundance compared to paclitaxel makes it an economically viable starting material for the semi-synthesis of not only paclitaxel but also docetaxel.[1][2]

Chemical Structure and Properties

The core structural difference between 10-deacetylbaccatin III and its more complex derivatives lies in the absence of the C13 side chain and the presence of a hydroxyl group at the C10 position instead of an acetyl group.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
10-deacetylbaccatin III C29H36O10544.59Taxane core, hydroxyl group at C10, no side chain at C13[3][4]
Baccatin III C31H38O11586.63Taxane core, acetyl group at C10, no side chain at C13
Paclitaxel C47H51NO14853.9Taxane core, acetyl group at C10, N-benzoyl-β-phenylisoserine side chain at C13
Docetaxel C43H53NO14807.9Taxane core, hydroxyl group at C10, N-tert-butoxycarbonyl-β-phenylisoserine side chain at C13

The hydroxyl group at C10 in 10-DAB is a key functional group that is acetylated to form baccatin III in a crucial step of the paclitaxel biosynthetic pathway.[5][6] This acetylation is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[7][8]

Caption: Relationship between key taxanes.

Biosynthesis and Semi-Synthesis

The biosynthesis of paclitaxel is a complex, multi-step process within the yew tree.[9][10] 10-deacetylbaccatin III is a late-stage intermediate in this pathway.[11] The semi-synthetic production of paclitaxel and docetaxel leverages the natural abundance of 10-DAB.[2][9]

Caption: Simplified biosynthetic pathway of Paclitaxel.

The semi-synthesis of paclitaxel generally involves the esterification of the C13 hydroxyl group of baccatin III (derived from 10-DAB) with a protected β-phenylisoserine side chain. For docetaxel, a similar strategy is employed starting from 10-deacetylbaccatin III.[1]

Biological Activity and Mechanism of Action

The primary mechanism of action for clinically used taxanes like paclitaxel and docetaxel is their ability to stabilize microtubules, which are essential components of the cell's cytoskeleton.[3] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis (programmed cell death).[9]

While 10-deacetylbaccatin III is primarily considered a precursor with limited therapeutic application on its own, some studies have indicated it possesses some biological activity, including antileishmanial and potential antitumor effects.[12][13] However, its cytotoxic potency is significantly lower than that of paclitaxel and docetaxel. The presence of the C13 side chain is crucial for the high-affinity binding to β-tubulin and the potent microtubule-stabilizing activity of paclitaxel and docetaxel.

Experimental Data and Protocols

To quantitatively assess and compare the biological activity of taxanes, two primary in vitro assays are commonly employed: cytotoxicity assays and microtubule polymerization assays.

Cytotoxicity Assays

These assays determine the concentration of a compound required to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Exemplary Cytotoxicity Data (IC50 values in nM)

CompoundOvarian Cancer (OVCAR-3)Breast Cancer (MCF-7)Lung Cancer (A549)
Paclitaxel ~2.5 - 7.5~5 - 20~2 - 10
Docetaxel ~1 - 5~1 - 10Not widely reported
10-deacetylbaccatin III Significantly higher than Paclitaxel/Docetaxel5.446 µg/mL (~10,000 nM) resulted in ~45% inhibition after 24h[13]Significantly higher than Paclitaxel/Docetaxel

Note: IC50 values can vary depending on the specific cell line and experimental conditions.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 10-deacetylbaccatin III, paclitaxel) in a complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15][16]

Microtubule Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the increase in fluorescence of a reporter dye that binds preferentially to polymerized tubulin.

  • Reaction Setup: In a pre-warmed 96-well plate, add a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter.

  • Compound Addition: Add various concentrations of the test compounds or a vehicle control. Paclitaxel is often used as a positive control for polymerization enhancement, while compounds like vinblastine can be used as a negative control (inhibitor).[17]

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes using a microplate reader with appropriate excitation and emission wavelengths.[17]

  • Data Analysis: Plot the fluorescence intensity against time. An increase in the rate and extent of fluorescence indicates the promotion of microtubule polymerization.[17]

Caption: Workflow for key in vitro assays.

Conclusion for the Research Professional

10-deacetylbaccatin III stands as a testament to the power of natural product chemistry in enabling the large-scale production of life-saving therapeutics. While its intrinsic biological activity is modest compared to its famous derivatives, its value as a readily available and versatile precursor is immense. The absence of the C10 acetyl group and the C13 side chain provides synthetic chemists with key handles for modification, leading to the generation of a vast library of taxane analogs in the ongoing search for compounds with improved efficacy, better solubility, and the ability to overcome drug resistance. For researchers in drug discovery and development, a thorough understanding of the structure-activity relationships, starting from foundational molecules like 10-DAB, is paramount for the rational design of next-generation microtubule-targeting agents.

References

  • Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts
  • The Science Behind 10-Deacetylbaccatin III: A Deep Dive for Researchers. (2026, March 26).
  • 10-Deacetyl Baccatin III (10-DAB) - Cancer Research. TOKU-E.
  • Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. (2018, July 15). PubMed.
  • Research on the Medicinal Chemistry and Pharmacology of Taxus × media. (2024, May 25). MDPI.
  • Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. (2022, January 11). Frontiers.
  • 10-Deacetylbaccatin III =95 HPLC 32981-86-5. Sigma-Aldrich.
  • The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase
  • 10-Deacetyltaxol | C45H49NO13 | CID 155831. PubChem.
  • Biosynthesis of Taxol. iGEM.
  • Cytotoxicity assays. (A) Cytotoxicity studies of PTX micelles and taxol on A549 cells.
  • An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines. (2005, July 15). PubMed.
  • 10-deacetylbaccatin III | C29H36O10 | CID 154272. PubChem.
  • Tubulin Polymeriz
  • A Comparative Guide to 13-Deacetyltaxachitriene A and Other Taxanes for Cancer Research. Benchchem.
  • The structure–activity relationship of 10-deacetylbaccatin III.
  • Microtubule stabilization/destabiliz
  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2018, September 24).
  • HTS-Tubulin Polymeriz
  • 10-Deacetylbaccatin III | Intermedi
  • 10-DEACETYLBACC
  • 10-Deacetylbacc
  • 10-Deacetylbaccatin-III | Antineoplastic and Immunosuppressive Antibiotics inhibitor | CAS 32981-86-5. Selleck Chemicals.
  • REVIEW Taxanes: Promising Anti-Cancer Drugs.
  • Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. (2017, May 18). PMC.
  • Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. PMC.
  • Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison.
  • Taxol biosynthesis: Molecular cloning of a benzoyl- CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli. PMC.
  • 10-Deacetylbaccatin – Knowledge and References. Taylor & Francis.
  • Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species.
  • Structural basis of carbohydrate transfer activity by human UDP-GalNAc: polypeptide alpha-N-acetylgalactosaminyltransferase (pp-GalNAc-T10). (2006, June 9). PubMed.
  • Mechanism of action and value of N-acetylcysteine in the treatment of early and late acetaminophen poisoning: a critical review. PubMed.
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  • Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell C
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  • Biosynthesis of O-N-acetylgalactosamine glycans in the human cell nucleus. (2019, March 1). PubMed.
  • Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis. (2022, May 19). PubMed.
  • Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)

Sources

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